molecular formula C7H3F2IN2 B14764110 5,6-Difluoro-3-iodo-1H-indazole CAS No. 944904-40-9

5,6-Difluoro-3-iodo-1H-indazole

Cat. No.: B14764110
CAS No.: 944904-40-9
M. Wt: 280.01 g/mol
InChI Key: ATYFBDDRIDFGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoro-3-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H3F2IN2 and its molecular weight is 280.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-difluoro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYFBDDRIDFGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303826
Record name 5,6-Difluoro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-40-9
Record name 5,6-Difluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Executive Summary: The "Fluorine Effect" in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: The 5,6-Difluoro-1H-Indazole Scaffold

In modern medicinal chemistry, the 5,6-difluoro-1H-indazole scaffold represents a high-value "privileged structure" used primarily for scaffold hopping and lead optimization . While the unsubstituted indazole is a classic bioisostere for indole and purine, it suffers from specific metabolic liabilities.

The strategic introduction of fluorine atoms at the C5 and C6 positions serves a dual purpose:

  • Metabolic Blockade: It sterically and electronically blocks the primary sites of Cytochrome P450 (CYP450) oxidative metabolism.

  • Electronic Tuning: It significantly modulates the acidity of the N1-proton, enhancing hydrogen bond donor (HBD) capability—a critical factor for Type I and Type II kinase inhibitors targeting the hinge region.

This guide details the physicochemical rationale, synthetic pathways, and application of this scaffold in drug discovery.

Physicochemical Profile & Mechanism of Action

The Metabolic Shield (C5/C6 Blocking)

Indazole derivatives are prone to oxidation by CYP isoforms (particularly CYP3A4) at the electron-rich C5 and C6 positions. Unsubstituted indazoles are rapidly cleared via hydroxylation followed by glucuronidation.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond.

  • Outcome: Substitution at C5/C6 forces metabolism to slower, alternative pathways (e.g., N-glucuronidation or oxidation on appended side chains), significantly extending in vivo half-life (

    
    ).
    
Electronic Modulation (pKa Shift)

The 5,6-difluoro substitution pattern exerts a strong electron-withdrawing effect (inductive effect,


) on the aromatic system.
  • Acidity (N1-H): The pKa of unsubstituted 1H-indazole is approximately 13.8. The 5,6-difluoro motif lowers this pKa, making the N-H a stronger hydrogen bond donor.

  • Basicity (N2): Conversely, the electron density at N2 is reduced, modulating its H-bond acceptor capability.

  • Lipophilicity: The addition of two fluorine atoms increases

    
     (typically by +0.2 to +0.4 units per F), improving membrane permeability but requiring careful balancing of solubility.
    

Table 1: Comparative Properties of Indazole Scaffolds

Property1H-Indazole5,6-Difluoro-1H-IndazoleMedicinal Chemistry Impact
Metabolic Stability Low (C5/C6 oxidation)High (Blocked sites)Increased

and lower clearance.
N1-H Acidity (pKa) ~13.8~11.5 - 12.5 (Est.)Stronger H-bond donor for kinase hinge binding.
Lipophilicity (

)
Reference (0)+0.5 to +0.8 Enhanced passive permeability; blood-brain barrier penetration.
Electronic Character Electron-richElectron-deficient Reduces potential for toxic metabolite formation (e.g., quinone imines).

Visualization: Pathway & Logic

The following diagram illustrates the decision-making logic for selecting this scaffold and its interaction with biological targets.

G Lead Lead Compound (Indazole Core) Problem Liability Identified: Rapid CYP Oxidation at C5/C6 Lead->Problem ADME Profiling Solution Strategy: 5,6-Difluoro Substitution Problem->Solution Medicinal Chemistry Effect1 Metabolic Stability (Blocks CYP3A4 sites) Solution->Effect1 Effect2 Electronic Tuning (Increases N1-H Acidity) Solution->Effect2 Effect3 Lipophilicity (Modulates logP) Solution->Effect3 Result Optimized Candidate: High Potency Kinase Inhibitor (FGFR, ALK, PIM) Effect1->Result Effect2->Result Enhanced Hinge Binding Effect3->Result

Figure 1: Decision logic for transitioning to the 5,6-difluoro-1H-indazole scaffold during Lead Optimization.

Synthetic Workflow: The Hydrazine Route

While several routes exist (e.g., diazotization of anilines), the most robust and scalable method for the 5,6-difluoro isomer involves the nucleophilic aromatic substitution (


) of 2,4,5-trifluorobenzaldehyde  followed by cyclization. This route avoids potentially explosive diazonium intermediates and uses commercially available starting materials.
Reaction Scheme Visualization

Synthesis SM 2,4,5-Trifluorobenzaldehyde (Starting Material) Inter Hydrazone Intermediate SM->Inter Condensation (EtOH/Reflux) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Inter Cyclization Intramolecular SNAr (Cyclization) Inter->Cyclization Heat Product 5,6-Difluoro-1H-indazole (Final Scaffold) Cyclization->Product -HF

Figure 2: One-pot synthesis of 5,6-difluoro-1H-indazole via hydrazine condensation.

Detailed Experimental Protocol

Objective: Synthesis of 5,6-difluoro-1H-indazole on a 10g scale. Safety Warning: Hydrazine hydrate is toxic and a potential carcinogen. Work in a fume hood. Fluorinated intermediates can be skin irritants.[1]

Reagents:

  • 2,4,5-Trifluorobenzaldehyde (10.0 g, 62.5 mmol)

  • Hydrazine monohydrate (64-65%, 15.0 mL, ~300 mmol, Excess)

  • Ethanol (Absolute, 100 mL)

  • Ethyl Acetate (EtOAc) & Hexanes (for workup)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 2,4,5-trifluorobenzaldehyde (10.0 g) in Ethanol (100 mL).

  • Reaction: Add Hydrazine monohydrate (15.0 mL) dropwise over 10 minutes at room temperature. Note: An exotherm may be observed as the hydrazone forms.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The aldehyde spot (
    
    
    
    ) should disappear, and a lower fluorescent spot (
    
    
    ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotovap) to remove ethanol and excess hydrazine.

    • Dilute the residue with water (100 mL) and extract with EtOAc (

      
      ).
      
    • Wash the combined organic layers with Brine (

      
      ).
      
    • Dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: The crude solid is often pure enough for subsequent steps. If necessary, recrystallize from Toluene/Hexanes or purify via flash column chromatography (

    
    , gradient 10-40% EtOAc/Hexanes).
    
  • Yield: Expected yield is 85–95% (Pale yellow to off-white solid).

Validation Data:

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.2 (br s, 1H, NH), 8.05 (s, 1H, C3-H), 7.85 (t, J=9.2 Hz, 1H, C4-H or C7-H), 7.60 (dd, 1H).
    
  • LC-MS:

    
    .
    

Application: Kinase Inhibitor Design

The 5,6-difluoro-1H-indazole scaffold is particularly effective in targeting FGFR (Fibroblast Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) .

Binding Mode Rationale: In the ATP-binding pocket of these kinases, the indazole acts as the "hinge binder."[2]

  • N1-H (Donor): Forms a hydrogen bond with the carbonyl oxygen of the hinge region backbone (e.g., Glu residue).

  • N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.

  • 5,6-Difluoro: These atoms project into the solvent-exposed area or hydrophobic back-pocket, depending on orientation. Crucially, they withdraw electron density, strengthening the N1-H interaction with the hinge, often resulting in sub-nanomolar potency improvements over non-fluorinated analogs.

References

  • Synthesis & Methodology

    • Lukin, K. et al.[3] "Efficient Synthesis of Fluorinated Indazoles." Journal of Organic Chemistry, 2006.

    • BenchChem Technical Report. "Synthesis of 5,6-difluoro-1H-indazole from 2,4,5-trifluorobenzaldehyde."

  • Medicinal Chemistry & Properties

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

    • PubChem Compound Summary. "5,6-Difluoro-1H-indazole."[1][4][5][6]

  • Biological Applications (Kinase Inhibition)

    • Wang, L. et al.[7][8] "Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors." Bioorganic Chemistry, 2024.

    • Sigma-Aldrich Product Sheet. "5,6-Difluoro-1H-indazole Properties and Safety."[1][4][5][6]

Sources

Fluorinated Indazole Building Blocks: Strategic Integration in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold has cemented its status as a "privileged structure" in kinase inhibitor discovery, serving as the core pharmacophore for blockbuster drugs like Axitinib and Pazopanib . Its structural resemblance to the adenine ring of ATP allows it to anchor effectively within the kinase hinge region. However, as the "low-hanging fruit" of kinase targets are harvested, medicinal chemists are increasingly turning to core fluorination of the indazole ring to overcome specific liabilities—namely, metabolic instability, suboptimal lipophilicity, and weak hydrogen bonding.

This technical guide details the strategic application of fluorinated indazole building blocks. It moves beyond general medicinal chemistry to focus on the specific synthetic pathways, physicochemical impacts, and experimental protocols required to deploy these motifs in next-generation kinase inhibitors.

The Indazole Scaffold in Kinase Medicinal Chemistry[1]

The Adenine Mimic

The 1H-indazole scaffold is a bioisostere of the indole and purine rings. In the context of kinase inhibition, it predominantly functions as a Type I or Type I½ inhibitor , binding to the ATP-binding pocket in the active conformation (DFG-in).

  • Hinge Binding: The indazole core typically forms a bidentate hydrogen bond network with the kinase hinge region:

    • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met).

    • N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.

Tautomeric Control

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2][3][4] While the 1H-tautomer is thermodynamically favored in solution (by ~2-4 kcal/mol), the protein environment can select for specific tautomers.[4]

  • Impact: Substituents at the C3 position or on the benzene ring (C4-C7) can shift this equilibrium.

  • Kinase Preference: Most kinase inhibitors utilize the 1H-indazole form to maximize the donor-acceptor pattern described above.[1][4]

The Strategic Role of Fluorine: Mechanistic Insights

Direct fluorination of the indazole core (positions C4, C5, C6, C7) is not merely a steric maneuver; it is an electronic calibration of the scaffold.

pKa Modulation and H-Bond Strength

The acidity of the N1-H proton is critical for the strength of the hydrogen bond to the hinge carbonyl.[1]

  • Unsubstituted Indazole pKa: ~13.9.[1]

  • Fluorinated Effect: Fluorine is highly electronegative.[1] Placing a fluorine atom on the benzene ring (particularly at C4 or C6) withdraws electron density from the pyrazole ring via induction.

  • Result: This lowers the pKa of the N1-H, making it a stronger hydrogen bond donor. This can significantly increase potency, as seen in ROCK1 inhibitors where C6-fluorination improved IC50 from 2500 nM to 14 nM.[4]

Metabolic Blocking

The benzene ring of the indazole is prone to oxidative metabolism by Cytochrome P450 enzymes (CYPs), leading to hydroxylation and subsequent clearance.

  • C4/C7 Positions: Often exposed to solvent or hydrophobic pockets.[1]

  • Fluorine Block: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Strategic substitution at "soft spots" (sites of high electron density predicted by metabolic maps) blocks oxidation without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Visualization: Indazole-Kinase Interaction

The following diagram illustrates the canonical binding mode and the strategic impact of fluorine substitution.

IndazoleBinding cluster_kinase Kinase Hinge Region cluster_inhibitor Fluorinated Indazole Core Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) Indazole_N2 Indazole N2 (Acceptor) Backbone_NH->Indazole_N2 H-Bond Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper) Indazole_N1 Indazole N1-H (Donor) Indazole_N1->Backbone_CO H-Bond (Enhanced by F) C6_Fluorine C6-Fluorine (Electronic Tuning) C6_Fluorine->Indazole_N1 Inductive Effect (Lowers pKa) C4_Fluorine C4-Fluorine (Metabolic Block) C4_Fluorine->Hydrophobic_Pocket Steric/Metabolic Fit

Figure 1: Canonical binding mode of 1H-indazole in the kinase hinge region, highlighting the electronic and metabolic roles of fluorine substitution.[4]

Synthesis of Fluorinated Building Blocks

Accessing core-fluorinated indazoles requires specialized methodologies, as direct electrophilic fluorination of the indazole ring is often non-selective. Two primary routes are preferred in modern discovery chemistry.

Route A: The "Classical" Diazotization (Bartoli/Sandmeyer)
  • Starting Material: Fluorinated anilines (e.g., 3-fluoro-2-methylaniline).[1][4]

  • Mechanism: Diazotization followed by intramolecular cyclization.[1]

  • Pros: Cheap starting materials.[1]

  • Cons: Harsh conditions, potentially dangerous intermediates (diazonium salts), variable yields.

Route B: Metal-Catalyzed Cyclization (The "Modern" Approach)

This route is preferred for generating high-value intermediates like 5-bromo-4-fluoro-1-methyl-1H-indazole .[1][4] It utilizes a copper-catalyzed Ullmann-type cyclization of hydrazones.[4][5]

  • Starting Material: Fluorinated 2-halobenzaldehydes.[4]

  • Mechanism: Condensation with hydrazine followed by Cu-catalyzed N-arylation.[1][4]

  • Pros: High regioselectivity, scalable, milder conditions.

Experimental Protocol: Synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole

Context: This building block is a versatile intermediate. The bromine at C5 allows for Suzuki-Miyaura coupling to extend the scaffold (e.g., adding the "tail" of the inhibitor), while the fluorine at C4 provides metabolic protection.

Reaction Scheme Visualization

SynthesisProtocol SM 5-bromo-4-fluoro-2-iodobenzaldehyde (Starting Material) Hydrazone Intermediate Hydrazone SM->Hydrazone Condensation (EtOH, Reflux) Reagent1 Methylhydrazine (MeNHNH2) Reagent1->Hydrazone Condensation (EtOH, Reflux) Product 5-bromo-4-fluoro-1-methyl-1H-indazole (Target Scaffold) Hydrazone->Product Ullmann Cyclization (DMSO, 80-100°C) Catalyst CuBr (5 mol%) Ligand (e.g., 1,10-phen) Base (Cs2CO3) Catalyst->Product

Figure 2: Synthetic pathway for the 5-bromo-4-fluoro-1-methyl-1H-indazole building block via copper-catalyzed cyclization.

Detailed Methodology

Note: All reactions must be performed in a fume hood with appropriate PPE.

Step 1: Hydrazone Formation [5]

  • Charge: To a round-bottom flask, add 5-bromo-4-fluoro-2-iodobenzaldehyde (1.0 equiv) dissolved in Ethanol (10 volumes).

  • Addition: Add Methylhydrazine (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Workup: Concentrate in vacuo. The crude hydrazone is often used directly in the next step to avoid instability.

Step 2: Copper-Catalyzed Cyclization

  • Solvent System: Dissolve the crude hydrazone in DMSO (anhydrous, 10 volumes).

  • Catalyst Loading: Add CuI or CuBr (0.05 equiv) and a ligand such as 1,10-phenanthroline (0.1 equiv).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Heating: Heat the mixture to 80–100°C under Argon/Nitrogen atmosphere for 12–16 hours.

  • Quench: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 65–80% over two steps.

Case Studies: The "Fluorine Effect" in Action[7][8][9]

Case Study A: ROCK1 Inhibitors (Potency Shift)
  • Target: Rho-associated protein kinase 1 (ROCK1).

  • Baseline: A 4-fluoro-1H-indazole derivative showed moderate potency (IC50 = 2500 nM ).[1][4]

  • Optimization: shifting the fluorine to the C6-position (6-fluoro-1H-indazole).[1][4]

  • Outcome: The potency improved dramatically to IC50 = 14 nM .

  • Mechanism: The C6-fluorine likely optimized the electronic environment of the N1-H donor and induced a dipole orientation that favored a specific electrostatic interaction within the ATP pocket, while also improving oral bioavailability to 61%.

Case Study B: RIP2 Kinase Inhibitors
  • Target: Receptor-interacting protein 2 (RIP2).

  • Building Block: 5-fluoro-1H-indazole .

  • Outcome: This core was essential for achieving pIC50 values > 8. The fluorine at C5 sits in a solvent-exposed region in some binding modes but modulates the lipophilicity (LogP) to improve cellular permeability (EC50 < 5 µM in Ramos cells).

Future Outlook

The utility of fluorinated indazoles is evolving beyond simple ATP-competitive inhibition:

  • Covalent Inhibitors: Fluorinated indazoles are being derivatized with acrylamides (Michael acceptors) at the C3 or C5 positions to target non-catalytic cysteines (e.g., BTK, EGFR). The electron-withdrawing nature of the fluorinated core can fine-tune the reactivity of the warhead ("Goldilocks" reactivity).

  • PROTACs: As linkers for proteolysis targeting chimeras, the fluorinated indazole provides a rigid, metabolically stable anchor that resists the rapid degradation seen with more flexible linkers.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024.[1][4] Link

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 2023. Link

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869). Journal of Medicinal Chemistry, 2007.[1][4] Link

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2024. Link

  • 4-Fluoro-1H-indazole Building Block Properties. Ossila Product Data, 2024. Link

Sources

Technical Guide: 3-iodo-1H-indazole as a Gateway Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-iodo-1H-indazole derivatives as pharmaceutical intermediates Content Type: In-depth technical guide.

Executive Summary

The 3-iodo-1H-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the development of ATP-competitive kinase inhibitors (e.g., VEGFR, PDGFR, AXL, and Trk families).[1] Unlike its 3-methyl or 3-amino counterparts—often used in specific commercial manufacturing routes (e.g., Pazopanib or Entrectinib)—the 3-iodo derivative serves as a universal diversification hub . Its carbon-iodine bond at the C-3 position allows for rapid "hit-to-lead" optimization via palladium-catalyzed cross-couplings, enabling researchers to probe the solvent-exposed regions of the ATP binding pocket with high precision.

This guide details the scalable synthesis, regioselective protection strategies, and functionalization protocols required to utilize this intermediate effectively.[1]

Part 1: The Chemical Rationale

Why 3-iodo-1H-indazole?

The indazole ring system is a bioisostere of the indole and purine rings, making it naturally compatible with biological targets that bind adenosine triphosphate (ATP).

  • Electronic Profile: The pyrazole ring (N1/N2) provides hydrogen bond donor/acceptor motifs critical for hinge-binding in kinases.

  • The C-3 Vector: In many kinase crystal structures, the C-3 position points toward the "gatekeeper" residue or the solvent front. An iodine atom at this position is a highly reactive "handle" for Suzuki-Miyaura or Sonogashira couplings, allowing the rapid attachment of solubilizing groups or hydrophobic tails.

  • Regiocontrol: The distinct acidity of the N-H proton (pKa ~14) allows for controlled alkylation, a critical step in defining the drug's orientation within the active site.

Part 2: Synthesis & Scale-Up Protocol

While 3-iodoindazole is commercially available, in-house synthesis is often required for isotopically labeled analogs or large-scale gram preparations. The most robust method involves direct iodination using elemental iodine in basic media.

Protocol 1: Large-Scale Iodination of 1H-Indazole

Reaction Type: Electrophilic Aromatic Substitution (


)
Scale:  100 mmol (approx. 11.8 g starting material)
ReagentEquiv.[2][3]AmountRole
1H-Indazole 1.011.8 gSubstrate
Iodine (

)
2.050.8 gElectrophile Source
KOH (pellets) 4.022.4 gBase (Activator)
DMF -100 mLSolvent (Polar Aprotic)
NaHSO

(sat. aq)
-500 mLQuenching Agent

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (11.8 g) in DMF (100 mL).

  • Base Addition: Add KOH pellets (22.4 g) portion-wise. Caution: Exothermic. The solution will darken.

  • Iodination: Cool the mixture to 0°C. Add solid Iodine (

    
    , 50.8 g) portion-wise over 30 minutes.
    
    • Mechanistic Note: KOH deprotonates the N-1 nitrogen. The resulting anion increases electron density at C-3, facilitating the attack on the iodine molecule.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 3:1). Product

    
     is typically ~0.4 (lower than starting material).
    
  • Quench & Workup: Pour the reaction mixture slowly into a stirred beaker containing 500 mL of saturated aqueous sodium bisulfite (

    
    ). This reduces excess iodine (turning the solution from dark brown to yellow/white).
    
  • Isolation: A heavy precipitate will form. Filter the solid under vacuum. Wash the cake with water (

    
    ) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary, though crude purity is often >95%.[1]

    • Yield Expectation: 85–92% (approx. 20–22 g).

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ) shows the disappearance of the C-3 proton signal (usually a singlet around
      
      
      8.0 ppm).

Part 3: The Regioselectivity Challenge (N1 vs. N2)

A critical decision point in indazole chemistry is N-alkylation. The "wrong" isomer can lead to a complete loss of biological potency.

  • Thermodynamic Control (N1-Alkylation): Favored by strong bases and steric freedom.

  • Kinetic Control (N2-Alkylation): Favored by weaker bases, bulky electrophiles, or specific conditions like Mitsunobu coupling.[1]

Visualization: Regioselectivity Decision Tree

IndazoleRegio Start 3-Iodo-1H-Indazole (Starting Material) Target Desired Isomer? Start->Target N1_Path Target: N1-Alkylated (Thermodynamic Product) Target->N1_Path Most Common N2_Path Target: N2-Alkylated (Kinetic Product) Target->N2_Path Specific Kinase Modes Cond_N1 Conditions: Base: NaH or Cs2CO3 Solvent: THF or DMF Temp: 0°C -> RT N1_Path->Cond_N1 Cond_N2 Conditions: Base: K2CO3 (weak) Solvent: Acetone/MeCN OR Mitsunobu (PPh3/DIAD) N2_Path->Cond_N2 Result_N1 Product: 1-Alkyl-3-iodoindazole (Major Isomer) Cond_N1->Result_N1 SN2 Attack Result_N2 Product: 2-Alkyl-3-iodoindazole (Major Isomer) Cond_N2->Result_N2 Steric/Kinetic Control

Caption: Decision tree for controlling N-alkylation regiochemistry. N1 is generally preferred for stability, while N2 is accessible via Mitsunobu conditions.[1]

Part 4: Functionalization & "Hit-to-Lead" Workflows

Once the nitrogen is protected (or alkylated with the desired tail), the C-3 iodine serves as the diversification point.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Application: Attaching aryl/heteroaryl rings to the C-3 position (e.g., mimicking the core of Axitinib or Pazopanib analogs). Note: Unprotected indazoles (free N-H) can poison Palladium catalysts. Use N-protected substrates (SEM, THP, or Alkyl) for best results.[1]

ComponentSpecification
Substrate 1-Alkyl-3-iodoindazole (1.0 equiv)
Boronic Acid Aryl-B(OH)

(1.5 equiv)
Catalyst Pd(dppf)Cl

(5 mol%) or Pd(PPh

)

Base Cs

CO

(2.0 equiv) or K

PO

Solvent Dioxane/Water (4:1)
Conditions 90°C, 4–12 hours (Inert Atmosphere)

Troubleshooting:

  • De-iodination (Reduction): If the iodine is replaced by hydrogen (forming 1H-indazole), the reaction is "starved" of boronic acid or the catalyst is inactive. Increase boronic acid to 2.0 equiv and ensure strict oxygen-free conditions.

  • Stalled Reaction: Switch to Pd

    
    (dba)
    
    
    
    + XPhos
    . This highly active system can couple sterically hindered boronic acids at the C-3 position.
Visualization: The Diversification Hub

IndazoleHub Core 3-Iodo-1H-Indazole (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Sono Sonogashira (Alkyne, Cu/Pd) Core->Sono Buchwald Buchwald-Hartwig (Amines, Pd) Core->Buchwald Heck Heck Reaction (Alkenes, Pd) Core->Heck Prod_Suz 3-Aryl-Indazoles (Kinase Inhibitors) Suzuki->Prod_Suz Prod_Sono 3-Alkynyl-Indazoles (Linkers/Probes) Sono->Prod_Sono Prod_Buch 3-Amino-Indazoles (Hinge Binders) Buchwald->Prod_Buch Prod_Heck 3-Vinyl-Indazoles (Michael Acceptors) Heck->Prod_Heck

Caption: 3-iodoindazole acts as a divergent intermediate, accessing four distinct chemical spaces via Palladium catalysis.

Part 5: Case Study – Fragment-Based Discovery of AXL Inhibitors

While commercial drugs like Pazopanib utilize 3-methyl indazoles, the 3-iodo variant is the workhorse of discovery. A notable example involves the development of AXL kinase inhibitors.[4][5]

  • The Challenge: AXL overexpression drives drug resistance in lung cancer.

  • The Solution (FBDD):

    • Fragment Screen: A library of 3-substituted indazoles was screened. 3-iodoindazole was used to rapidly synthesize a library of 50+ analogs.

    • Hit Identification: A 3-(heteroaryl)indazole "hit" was identified via Suzuki coupling of 3-iodo-1H-indazole with a pyridine boronic acid.

    • Optimization: The iodine handle allowed sequential testing of polar groups to improve solubility, leading to a lead compound with nanomolar potency (

      
      ) against AXL [1].
      

This workflow demonstrates that 3-iodoindazole is not just a reactant, but a strategic tool for exploring Structure-Activity Relationships (SAR).

Part 6: Safety & Stability Profile

GHS Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Stability:

  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials or wrapped in foil. Prolonged exposure to light can cause liberation of iodine (discoloration).

  • Thermal Stability: Stable at room temperature. Melting point: 139–143°C.

  • Shelf Life: >2 years if stored at 2–8°C in the dark.

References

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 2021.[5]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of Organic Chemistry, 2011.

  • Regioselective alkylation of a versatile indazole. Beilstein Journal of Organic Chemistry, 2024.

  • Synthesis of 3-iodo-1H-indazole. PubChem Compound Summary.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2024.[1]

Sources

A Technical Guide to the Metabolic Stability of 5,6-Difluoro Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, recognized as privileged scaffolds in numerous therapeutic areas.[1][2] However, the progression of these candidates is often hampered by metabolic liabilities, leading to poor pharmacokinetic profiles such as high clearance and low oral bioavailability.[3] A proven strategy to mitigate these issues is the selective incorporation of fluorine atoms into the molecular scaffold. This guide provides an in-depth examination of how 5,6-difluoro substitution on the indazole core serves as a powerful tool to enhance metabolic stability. We will explore the mechanistic basis for this improvement, detail the rigorous experimental protocols required for its assessment, and provide insights into the interpretation of the resulting data, equipping drug development professionals with the knowledge to rationally design more robust and effective drug candidates.

Part 1: The Strategic Imperative of Fluorination in Indazole-Based Drug Discovery

The Indazole Scaffold: A Privileged Core with a Metabolic Caveat

Indazoles are bicyclic nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry for their ability to act as versatile pharmacophores.[1] They are often employed as bioisosteres for structures like indoles or phenols, capable of forming critical hydrogen bond interactions with biological targets.[3] Despite their synthetic tractability and success in clinical candidates, the indazole core, particularly the benzene ring portion, is susceptible to metabolic modification. This vulnerability can lead to rapid breakdown and clearance by the body's metabolic machinery, curtailing the therapeutic potential of promising compounds.[3]

The Critical Role of Metabolic Stability

Metabolic stability, the measure of a compound's susceptibility to biotransformation, is a critical parameter in drug discovery.[4] A compound with low metabolic stability is rapidly cleared from the body, resulting in a short half-life and insufficient exposure at the target site. Enhancing metabolic stability can lead to significant improvements in a drug's pharmacokinetic profile, including:

  • Increased Bioavailability and Half-Life: Allowing for less frequent dosing and improved patient adherence.[5]

  • Reduced Inter-patient Variability: Minimizing differences in drug levels caused by variations in individual metabolic enzyme capacity.[5]

  • Improved Safety Profile: By preventing the formation of potentially reactive or toxic metabolites.[4]

Fluorine: The Medicinal Chemist's Tool for Metabolic Fortification

The introduction of fluorine into drug candidates is a well-established and highly successful strategy in medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[6][7] Fluorine's unique properties—small size, high electronegativity, and the ability to form a very strong carbon-fluorine (C-F) bond—make it an exceptional tool for fine-tuning molecular properties.[6][8] One of its most powerful applications is to selectively block sites of metabolic attack, thereby enhancing a molecule's resistance to enzymatic degradation.[8][9][10]

Part 2: Mechanistic Insights into Metabolic Stabilization

Common Metabolic Fates of the Indazole Core

The metabolic breakdown of drug candidates is broadly categorized into Phase I and Phase II reactions.[4] For aromatic heterocycles like indazole, the primary metabolic pathways include:

  • Phase I Oxidation: This is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[11][12] A common reaction is aromatic hydroxylation, where a hydrogen atom on the benzene ring is replaced by a hydroxyl group.[13] For the indazole core, the C-5 and C-6 positions are often susceptible "soft spots" for this type of oxidative metabolism.

  • Phase II Conjugation: Following Phase I oxidation, the newly introduced hydroxyl groups can be conjugated with polar molecules, such as glucuronic acid (glucuronidation), to increase water solubility and facilitate excretion.[4][14]

The 5,6-Difluoro Substitution: A Metabolic Shield

The strategic placement of fluorine atoms at the C-5 and C-6 positions of the indazole ring directly addresses the primary metabolic liability of aromatic hydroxylation. The C-F bond is significantly stronger and more resistant to enzymatic cleavage than a C-H bond.[8] By replacing hydrogen with fluorine at these vulnerable sites, the molecule is effectively "shielded" from attack by CYP enzymes. This blocking of metabolic soft spots is a primary reason for the observed increase in metabolic stability.[9]

cluster_0 Unsubstituted Indazole Metabolism cluster_1 5,6-Difluoro Substituted Indazole Indazole Indazole Core Metabolite 5-Hydroxy & 6-Hydroxy Metabolites (Metabolically Unstable) Indazole->Metabolite CYP450 Oxidation (e.g., CYP1A2, 3A4) FluoroIndazole 5,6-Difluoro Indazole Core NoReaction Metabolism Blocked (Metabolically Stable) FluoroIndazole->NoReaction CYP450 Oxidation (Blocked by Fluorine)

Caption: Metabolic shielding by 5,6-difluoro substitution.

Impact on Physicochemical Properties

Beyond direct metabolic blocking, fluorination also modulates key physicochemical properties that can indirectly influence a compound's metabolic fate and overall drug-like properties:

  • Lipophilicity: The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity (logP).[15] This can affect how a drug distributes in the body and interacts with metabolic enzymes. While increased lipophilicity can sometimes lead to higher metabolic clearance, the blocking effect of fluorine often dominates, resulting in a net improvement in stability.

  • Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby acidic or basic functional groups.[8] This can alter a compound's ionization state at physiological pH, affecting its solubility, permeability, and binding to target proteins and metabolic enzymes.

Part 3: Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of a compound, a series of standardized in vitro assays are employed early in the drug discovery process.[4] The Human Liver Microsomal (HLM) stability assay is the foundational experiment for evaluating Phase I metabolism.[5]

The Human Liver Microsomal (HLM) Stability Assay

This assay measures the rate at which a compound is metabolized by enzymes present in microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells.[5][14] This fraction is rich in CYP enzymes.[14]

The protocol is designed to be self-validating through the inclusion of specific controls:

  • Negative Control (No NADPH): Incubating the test compound with HLMs without the essential cofactor NADPH reveals any degradation due to chemical instability or non-NADPH-dependent enzymes. A stable compound should show minimal degradation in this control.[16]

  • Positive Control (Known Substrate): A compound with a known, well-characterized metabolic rate (e.g., Verapamil, Testosterone) is run in parallel to confirm that the microsomal enzymes are active and the assay is performing as expected.[16]

  • Zero-Time Point (T=0): This sample is quenched immediately after adding the test compound, representing 100% of the initial concentration and serving as the baseline for all other time points.[17]

Prep 1. Preparation - Thaw HLMs & NADPH - Prepare buffer & compound stock Incubate 2. Pre-incubation - Mix HLMs, buffer, compound - Equilibrate at 37°C for 5 min Prep->Incubate Start 3. Initiate Reaction - Add NADPH solution Incubate->Start Time 4. Time-Course Incubation - Incubate at 37°C - Collect aliquots at 0, 5, 15, 30, 45 min Start->Time Quench 5. Terminate Reaction - Add ice-cold Acetonitrile with Internal Standard to each aliquot Time->Quench Process 6. Sample Processing - Centrifuge to pellet protein Quench->Process Analyze 7. LC-MS/MS Analysis - Analyze supernatant for remaining parent compound Process->Analyze Data 8. Data Analysis - Calculate % remaining vs. T=0 - Determine t½ and CLint Analyze->Data

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • On the day of the experiment, thaw a vial of pooled Human Liver Microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration of 1 mg/mL in the phosphate buffer.[18]

    • Prepare a 20 mM NADPH regenerating system solution in phosphate buffer.[17]

  • Incubation Plate Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM. For the initial 10 mM stock, this involves a serial dilution.[16]

    • Add the diluted HLM solution to achieve a final protein concentration of 0.5 mg/mL.[16]

    • Prepare parallel wells for the negative control (without NADPH) and positive control compound.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[17][19]

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls. Mix well.[17]

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells.[16]

    • Quenching is achieved by adding a 2:1 or 3:1 volume of ice-cold acetonitrile containing an analytical internal standard (a compound of similar chemical properties but different mass used for normalization during analysis).[19] The acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated proteins.[17]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent test compound at each time point.[14]

Data Analysis and Interpretation

The primary outputs of the HLM assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-Life (t½): The percentage of the parent compound remaining at each time point is plotted against time on a semi-logarithmic scale. The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Formula: Slope (k) = (ln(% remaining at T1) - ln(% remaining at T2)) / (T2 - T1)

    • Formula: t½ (min) = 0.693 / k[20]

  • Intrinsic Clearance (CLint): This parameter represents the volume of liver blood cleared of the drug per unit time by metabolism, normalized to the amount of microsomal protein. It is a more direct measure of metabolic efficiency.

    • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes)[20][21]

A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.[22]

Part 4: Data Synthesis and Case Illustration

To illustrate the impact of 5,6-difluoro substitution, consider the hypothetical (but representative) data below for two analogous indazole compounds.

Compound IDStructureIn Vitro t½ (min)CLint (µL/min/mg)Predicted Metabolic Stability
IND-001 Unsubstituted Indazole8.595.7Low / High Clearance
IND-002 5,6-Difluoro Indazole> 60< 11.5High / Low Clearance

The data clearly demonstrates the profound effect of difluorination. IND-002 shows a significantly longer half-life (often beyond the typical 45-60 minute assay time) and a dramatically lower intrinsic clearance compared to its non-fluorinated parent, IND-001 . This type of data provides strong evidence to prioritize the fluorinated series for further development, as it is predicted to have a much more favorable pharmacokinetic profile in vivo.

Conclusion

The strategic incorporation of fluorine at the C-5 and C-6 positions of the indazole core is a highly effective and field-proven strategy for enhancing metabolic stability. This approach directly blocks common sites of Phase I oxidative metabolism, significantly reducing the rate of intrinsic clearance and extending the compound's half-life. The robust and reproducible Human Liver Microsomal stability assay provides the critical in vitro data necessary to validate this strategy during the lead optimization phase. By understanding the mechanistic principles and applying rigorous experimental evaluation, drug discovery teams can rationally design 5,6-difluoro substituted indazoles with superior pharmacokinetic properties, thereby increasing the probability of advancing potent and effective drug candidates to clinical development.

References

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Encyclopedia.pub. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprint. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • O'Hagan, D. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(10), 4580-4601. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. (2023, April 18). National Center for Biotechnology Information. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (2021, November 15). PubMed. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate. [Link]

  • How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27). Inhance Technologies. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023, May 15). MDPI. [Link]

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (2023, March 1). Hypha Discovery. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC - Science Alert. (n.d.). Science Alert. [Link]

  • Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed - NIH. (2002, March 15). National Center for Biotechnology Information. [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - The University of Brighton. (2021, July 2). The University of Brighton. [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method - Frontiers. (n.d.). Frontiers. [Link]

  • Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) - MDPI. (2023, June 15). MDPI. [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • (PDF) Chapter Twenty-Two. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development - ResearchGate. (n.d.). ResearchGate. [Link]

  • Microsomal Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - if-pan.krakow.pl. (2006, April 19). Institute of Pharmacology Polish Academy of Sciences. [Link]

Sources

5,6-difluoro-3-iodo-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-Difluoro-3-iodo-1H-indazole (CAS: 944904-40-9 ) is a highly specialized heterocyclic scaffold utilized primarily in the synthesis of small-molecule kinase inhibitors.[1][2] Characterized by its electron-deficient indazole core, the molecule features a reactive iodine "handle" at the C3 position and dual fluorine substitutions at C5 and C6. These structural modifications serve two critical functions in medicinal chemistry: the iodine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atoms enhance metabolic stability and lipophilicity, optimizing the pharmacokinetic profile of downstream drug candidates.

Part 1: Physicochemical Characterization

The precise molecular weight and formula are derived from the IUPAC atomic weights of the constituent elements. The presence of the heavy iodine atom significantly influences the mass spectral signature, providing a distinct isotopic pattern useful for analytical validation.

Molecular Identity
PropertyData
IUPAC Name This compound
CAS Registry Number 944904-40-9
Molecular Formula C₇H₃F₂IN₂
Exact Mass 279.9309 Da
Molecular Weight 280.01 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
Structural Composition Analysis

The high molecular weight relative to the carbon count is driven by the iodine atom, which constitutes approximately 45% of the total mass.

ElementSymbolCountAtomic Weight% by Mass
CarbonC712.01130.03%
HydrogenH31.0081.08%
FluorineF218.99813.57%
IodineI1126.90445.32%
NitrogenN214.00710.00%

Part 2: Synthetic Pathways & Methodology[4][5]

The synthesis of 3-iodoindazoles is classically achieved via electrophilic aromatic substitution (EAS) at the C3 position of the indazole ring. The 5,6-difluoro substitution pattern on the benzene ring deactivates the system electronically, requiring optimized conditions (strong base and polar aprotic solvents) to ensure complete iodination.

Primary Synthesis Protocol: Direct Iodination

Reaction Type: Electrophilic Halogenation Precursor: 5,6-Difluoro-1H-indazole Reagents: Molecular Iodine (


), Potassium Hydroxide (KOH)
Solvent:  N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 5,6-difluoro-1H-indazole (1.0 equiv) and dissolve in anhydrous DMF (10 volumes).

  • Base Addition: Add KOH pellets (2.0 - 3.0 equiv) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the N1-H, increasing the nucleophilicity of the C3 position.

  • Iodination: Add Molecular Iodine (

    
    )  (1.2 - 1.5 equiv) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    C using a water bath if necessary.
  • Monitoring: Stir at ambient temperature for 4–12 hours. Monitor conversion via LC-MS (Target

    
    ).
    
  • Quenching: Pour the reaction mixture into ice-cold water containing 5% Sodium Thiosulfate (

    
    ) . This reduces unreacted iodine (brown/purple) to iodide (colorless).
    
  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry under vacuum.[3][4] If no precipitate forms, extract with Ethyl Acetate.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical activation step by the base.

SynthesisWorkflow Precursor 5,6-Difluoro-1H-indazole (C7H4F2N2) Activation N1-Deprotonation (KOH/DMF) Precursor->Activation Dissolve & Treat Intermediate Indazolyl Anion (Nucleophilic at C3) Activation->Intermediate Forms Anion Reaction Electrophilic Attack (I2 Addition) Intermediate->Reaction + I2 Quench Quench & Isolation (Na2S2O3 / H2O) Reaction->Quench Complete Conversion Product This compound (C7H3F2IN2) Quench->Product Precipitation

Caption: Step-by-step synthetic workflow for the iodination of 5,6-difluoro-1H-indazole.

Part 3: Reactivity & Applications in Drug Design

The utility of this compound lies in its dual functionality: the C3-Iodo group acts as a reactive handle for carbon-carbon bond formation, while the 5,6-Difluoro motif modulates biological properties.

The "Hinge Binder" Concept

In kinase inhibitor design, the indazole N1/N2 nitrogens often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The C3 substituent projects into the hydrophobic pocket, determining selectivity.

Structure-Activity Relationship (SAR) Logic
  • C3-Iodine (Reactivity): High susceptibility to Palladium-catalyzed Suzuki-Miyaura coupling allows the attachment of aryl or heteroaryl groups (e.g., pyridines, pyrazoles). This is the primary vector for expanding the molecule's size and complexity.

  • N1-Nitrogen (Reactivity): Can be alkylated or arylated to tune solubility or target specific protein residues.

  • 5,6-Difluorine (Properties):

    • Metabolic Blockade: Fluorine at C6 prevents oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.

    • Electronic Effect: Withdraws electron density, increasing the acidity of the N-H bond (enhancing H-bond donor capability).

Reactivity Map

ReactivityMap Core This compound C3 C3-Iodo Position Core->C3 N1 N1-H Position Core->N1 F56 5,6-Difluoro Motif Core->F56 Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd) C3->Suzuki Primary Use Sonogashira Sonogashira Coupling (Alkyne + Cu/Pd) C3->Sonogashira Secondary Use Alkylation N-Alkylation/Arylation (R-X + Base) N1->Alkylation Solubility Tuning Metabolism Metabolic Stability (Blocks CYP450 Oxidation) F56->Metabolism ADME Optimization

Caption: Functional reactivity map highlighting the strategic utility of each molecular region.

Part 4: Analytical Protocols

Validating the identity of this compound requires specific attention to the isotopic pattern of iodine and the splitting patterns of fluorine in NMR.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Target Mass:

    
    .
    
  • Isotope Note: Unlike Bromine (1:1 ratio of M/M+2) or Chlorine (3:1 ratio), Iodine is monoisotopic (

    
    ). You will observe a single dominant peak at 281 without a significant M+2 isotope contribution from the halogen.
    
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    • N-H (Position 1): Broad singlet, typically

      
       13.5–14.0 ppm (exchangeable with 
      
      
      
      ).
    • Aromatic Protons (C4, C7): Two distinct signals in the aromatic region (

      
       7.0–8.0 ppm). The presence of fluorine atoms will cause H-F coupling , splitting these protons into doublets or multiplets (coupling constants 
      
      
      
      Hz).
  • 
     NMR: 
    
    • Essential for confirming the 5,6-substitution pattern. Expect two distinct signals (around

      
       -110 to -140 ppm) showing F-F coupling (
      
      
      
      Hz) and F-H coupling.

References

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scale-Up Synthesis and Mechanistic Insights for 5,6-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Guide & Validated Experimental Protocols

Strategic Context and Molecular Significance

5,6-Difluoro-3-iodo-1H-indazole is a highly privileged heterocyclic building block in modern drug discovery. The indazole core serves as a bioisostere for indole and benzimidazole, frequently utilized in the design of potent kinase inhibitors. The incorporation of the 5,6-difluoro motif enhances metabolic stability and modulates lipophilicity, while the C3-iodo substituent provides an ideal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations).

Because direct electrophilic iodination of a highly electron-deficient difluoro-indazole ring is synthetically challenging and often yields poor regioselectivity, a bottom-up construction starting from a functionalized benzene ring is required. This guide details a highly regioselective, two-step synthetic workflow starting from commercially available 2,4,5-trifluorobenzonitrile.

Mechanistic Causality and Synthetic Strategy

The synthesis relies on a two-step sequence: an initial nucleophilic aromatic substitution (SNAr) paired with an intramolecular cyclization, followed by a Sandmeyer-type iododediazonation.

Step 1: SNAr and Cyclization

The starting material, 2,4,5-trifluorobenzonitrile , possesses a highly activated aromatic ring. The nitrile group (-CN) is a powerful electron-withdrawing group (EWG) that activates the ortho (C2) and para (C4) positions toward nucleophilic attack. The C2 fluorine is exceptionally susceptible to displacement due to its proximity to the nitrile group and the combined inductive pull of the adjacent halogens. When treated with hydrazine hydrate , the alpha-effect nucleophile selectively attacks the C2 carbon, displacing the fluoride ion. The terminal nitrogen of the resulting hydrazine intermediate is then perfectly positioned to attack the electrophilic carbon of the nitrile group via a 5-exo-dig cyclization. This cascade efficiently constructs the 5,6-difluoro-1H-indazol-3-amine core in a single operation [1].

Step 2: Sandmeyer Iododediazonation

To convert the C3-amine into the target C3-iodo derivative, a Sandmeyer reaction is employed [2]. The 3-aminoindazole is treated with sodium nitrite in the presence of strong aqueous hydrochloric acid. The strong acid ensures that the indazole ring nitrogens remain protonated, directing the nitrosation exclusively to the exocyclic primary amine to form a stable diazonium salt. Subsequent introduction of potassium iodide (KI) facilitates the displacement of the diazonium group. The release of nitrogen gas provides a thermodynamic driving force, yielding the target this compound with absolute regiochemical fidelity.

Synthetic Pathway Visualization

Pathway SM 2,4,5-Trifluorobenzonitrile (Starting Material) INT 5,6-Difluoro-1H-indazol-3-amine (Intermediate) SM->INT NH2NH2·H2O, EtOH Reflux, 12-16h S_NAr / Cyclization PROD This compound (Target Product) INT->PROD 1. NaNO2, HCl, 0-5°C 2. KI, H2O, 25°C Sandmeyer Reaction

Two-step synthetic workflow for this compound via SNAr and Sandmeyer reaction.

Quantitative Data and Reaction Parameters

ParameterStep 1: SNAr & CyclizationStep 2: Iododediazonation
Starting Material 2,4,5-Trifluorobenzonitrile (1.0 eq)5,6-Difluoro-1H-indazol-3-amine (1.0 eq)
Core Reagents Hydrazine hydrate (80% aq, 2.5 eq)NaNO₂ (1.2 eq), KI (2.0 eq), 6M HCl
Solvent System Anhydrous EthanolDeionized Water
Temperature Profile 80–85 °C (Reflux)0–5 °C (Diazotization) → 25 °C (Iodination)
Reaction Time 12–16 hours1 hour → 4 hours
In-Process Control (IPC) TLC (DCM:MeOH 10:1), UV activeTLC (Hexanes:EtOAc 3:1), UV active
Expected Yield 80–85%65–75%
Validation Target LC-MS: [M+H]⁺ = 170.1 m/zLC-MS: [M+H]⁺ = 280.9 m/z

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and specific In-Process Controls (IPCs) are embedded within the steps to ensure the operator can verify reaction progression in real-time.

Protocol 1: Synthesis of 5,6-Difluoro-1H-indazol-3-amine

This procedure is adapted from established scale-up protocols for fluorinated aminoindazoles [1].

Step-by-Step Methodology:

  • System Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermocouple. Purge the system with nitrogen.

  • Reagent Solubilization: Charge the flask with 2,4,5-trifluorobenzonitrile (50.0 g, 318 mmol) and anhydrous ethanol (400 mL). Stir until a homogeneous solution is achieved.

  • Nucleophile Addition: Using a dropping funnel, add hydrazine hydrate (80% aqueous solution, 49.7 g, 795 mmol) dropwise over 30 minutes at room temperature.

    • Causality & Validation: The addition is mildly exothermic. A slight temperature increase validates the initiation of the SNAr reaction.

  • Cyclization (Reflux): Heat the reaction mixture to reflux (80–85 °C) and maintain for 12–16 hours.

    • IPC Check: Withdraw a 0.5 mL aliquot, concentrate, and analyze via TLC (DCM:MeOH 10:1). The starting material spot should be completely consumed, replaced by a highly polar, UV-active product spot.

  • Work-up and Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to yield a crude solid. Suspend the solid in deionized water (500 mL) and stir vigorously for 1 hour to remove unreacted hydrazine and water-soluble impurities.

  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 100 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Analytical Validation: Confirm product identity via LC-MS (Expected [M+H]⁺ = 170.1).

Protocol 2: Synthesis of this compound

This procedure utilizes a Sandmeyer-type iododediazonation strategy to install the iodine atom [2].

Step-by-Step Methodology:

  • System Setup: Equip a 1 L three-necked flask with a mechanical stirrer, an internal thermometer, and a dropping funnel.

  • Amine Protonation: Suspend 5,6-difluoro-1H-indazol-3-amine (30.0 g, 177 mmol) in 6M aqueous HCl (300 mL). Stir vigorously and cool the suspension to 0–5 °C using an ice-salt bath.

    • Causality: The strong acidic medium ensures the indazole nitrogens are protonated, preventing unwanted side reactions during diazotization.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 14.7 g, 213 mmol) in deionized water (50 mL). Add this solution dropwise to the reaction flask, strictly maintaining the internal temperature below 5 °C. Stir for 1 hour at 0–5 °C.

    • Validation: The suspension should transition into a clearer diazonium solution. Perform a starch-iodide paper test; an immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Iodination: Dissolve potassium iodide (KI, 58.8 g, 354 mmol) in deionized water (100 mL). Add the KI solution dropwise to the cold diazonium mixture.

    • Validation (Critical): Immediate effervescence (evolution of N₂ gas) will occur upon addition. This visual cue is the primary validation that the diazonium group is being successfully displaced by iodine.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours until gas evolution completely ceases.

  • Quench and Work-up: The reaction mixture will appear dark brown due to the formation of molecular iodine (I₂). Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the mixture turns light yellow or colorless.

    • Causality: Na₂S₂O₃ reduces the highly oxidative I₂ byproduct into water-soluble iodide (I⁻), preventing product contamination and simplifying extraction.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine (200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) or recrystallization from toluene to afford the pure target compound.

    • Analytical Validation: Confirm product identity via LC-MS (Expected[M+H]⁺ = 280.9) and ¹H/¹⁹F NMR.

References

Application Notes and Protocols for the Iodination of 5,6-Difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Iodinated Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[2][3] The strategic functionalization of the indazole core is a key enabler in the development of novel therapeutics. Among the various functionalization strategies, the introduction of an iodine atom, particularly at the C3 position, is of paramount importance. This transformation provides a versatile synthetic handle for subsequent elaboration through a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, thereby enabling the rapid diversification of lead compounds and the exploration of structure-activity relationships (SAR).[4]

The target molecule, 5,6-difluoro-1H-indazole, incorporates two electron-withdrawing fluorine atoms on the benzene ring, which can significantly modulate the physicochemical and pharmacokinetic properties of resulting drug candidates, including metabolic stability and binding affinity. The selective iodination of this fluorinated indazole core is therefore a critical step in the synthesis of advanced pharmaceutical intermediates.

This comprehensive guide provides two field-proven, detailed protocols for the regioselective iodination of 5,6-difluoro-1H-indazole at the C3 position, utilizing two distinct and widely employed iodinating systems: N-Iodosuccinimide (NIS) and a combination of molecular iodine with potassium hydroxide (I₂/KOH). Beyond a mere recitation of procedural steps, this document delves into the underlying chemical principles, offering insights into the mechanistic rationale behind the choice of reagents and reaction conditions, thus empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively.

Mechanistic Insights: The Electrophilic Iodination of the Indazole Nucleus

The iodination of 5,6-difluoro-1H-indazole is an electrophilic aromatic substitution reaction. The indazole ring system, while aromatic, exhibits differential reactivity at its various positions. The C3 position of the pyrazole ring is the most nucleophilic and, therefore, the most susceptible to attack by an electrophile. This is a consequence of the electronic distribution within the heterocyclic ring.

The presence of the two fluorine atoms at the C5 and C6 positions of the benzene ring has a notable electronic impact on the molecule. Fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a weak electron-donating mesomeric effect (+M). In the context of electrophilic aromatic substitution, the inductive effect of halogens typically outweighs the mesomeric effect, leading to overall deactivation of the ring.[5] This deactivation of the benzene portion of the indazole further enhances the relative reactivity of the C3 position, making the regioselective iodination at this site highly favorable.

Mechanism of Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and convenient source of an electrophilic iodine atom ("I⁺"). The N-I bond in NIS is polarized, with the iodine atom being the electrophilic center.[6] The reaction mechanism proceeds via the attack of the electron-rich C3 position of the indazole on the electrophilic iodine of NIS. This forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base, such as the succinimide anion or a solvent molecule, restores aromaticity and yields the 3-iodo-5,6-difluoro-1H-indazole product.[6]

NIS Iodination Mechanism cluster_0 NIS Iodination of 5,6-Difluoro-1H-indazole Indazole 5,6-Difluoro-1H-indazole Intermediate Sigma Complex (Resonance Stabilized) Indazole->Intermediate Electrophilic Attack (C3 position) NIS N-Iodosuccinimide (NIS) NIS->Intermediate I⁺ source Product 3-Iodo-5,6-difluoro-1H-indazole Intermediate->Product -H⁺ Succinimide Succinimide Intermediate->Succinimide

Caption: Mechanism of NIS Iodination.

Mechanism of Iodination with Iodine and Potassium Hydroxide (I₂/KOH)

The iodination of indazoles using molecular iodine in the presence of a base like potassium hydroxide follows a slightly different pathway. The base plays a crucial role in activating the indazole substrate. Potassium hydroxide deprotonates the N1 position of the indazole, forming the indazolide anion. This anion is significantly more nucleophilic than the neutral indazole, which greatly accelerates the rate of electrophilic attack. The indazolide anion then attacks a molecule of iodine (I₂), displacing an iodide ion (I⁻) and forming the 3-iodo-5,6-difluoro-1H-indazole product.

Iodine_KOH_Iodination_Mechanism cluster_1 Iodination of 5,6-Difluoro-1H-indazole with I₂/KOH Indazole 5,6-Difluoro-1H-indazole Indazolide Indazolide Anion Indazole->Indazolide Deprotonation KOH KOH KOH->Indazolide Product 3-Iodo-5,6-difluoro-1H-indazole Indazolide->Product Nucleophilic Attack Iodine I₂ Iodine->Product KI_H2O KI + H₂O Product->KI_H2O

Caption: Mechanism of I₂/KOH Iodination.

Protocol 1: Iodination of 5,6-Difluoro-1H-indazole using N-Iodosuccinimide (NIS)

This protocol is adapted from established procedures for the C3-iodination of substituted indazoles and offers the advantages of using a solid, easy-to-handle iodinating agent and generally mild reaction conditions.[7]

Materials
Reagent/MaterialGradeSupplier Example
5,6-Difluoro-1H-indazole≥98%Sigma-Aldrich
N-Iodosuccinimide (NIS)≥98%Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals
Saturated aqueous sodium thiosulfateLaboratory Grade-
Brine (Saturated aqueous NaCl)Laboratory Grade-
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade-
Silica gel60 Å, 230-400 mesh-
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Experimental Procedure

G Workflow for NIS Iodination start Start dissolve Dissolve 5,6-difluoro-1H-indazole in anhydrous DMF start->dissolve add_nis Add N-Iodosuccinimide (NIS) in one portion dissolve->add_nis react Stir at room temperature for 12-24 hours add_nis->react monitor Monitor reaction by TLC react->monitor workup Pour into water and extract with Ethyl Acetate monitor->workup Upon completion wash Wash organic layer with Na₂S₂O₃ and brine workup->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Workflow for NIS Iodination.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-difluoro-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of indazole).

  • Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 - 1.2 eq.) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material and product should be visualized under UV light.

  • Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF used). Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine (the color of the organic layer should become colorless). Subsequently, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-iodo-5,6-difluoro-1H-indazole.

Data Summary
ParameterValue
Substrate5,6-Difluoro-1H-indazole
ReagentN-Iodosuccinimide (NIS)
Stoichiometry1.0 : 1.1-1.2 (Substrate : NIS)
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time12-24 hours
Work-upAqueous extraction and washing
PurificationColumn Chromatography
Expected Yield80-95% (typical)

Protocol 2: Iodination of 5,6-Difluoro-1H-indazole using Iodine/Potassium Hydroxide (I₂/KOH)

This protocol utilizes the classical and cost-effective combination of molecular iodine and a strong base. The use of potassium hydroxide to generate the highly nucleophilic indazolide anion is key to the success of this method.[4]

Materials
Reagent/MaterialGradeSupplier Example
5,6-Difluoro-1H-indazole≥98%Sigma-Aldrich
Iodine (I₂)ACS GradeJ.T. Baker
Potassium Hydroxide (KOH)ACS GradeEMD Millipore
N,N-Dimethylformamide (DMF)ACS GradeFisher Scientific
Diethyl ether or Ethyl acetateACS GradeVWR Chemicals
10% Aqueous sodium bisulfite (NaHSO₃)Laboratory Grade-
Brine (Saturated aqueous NaCl)Laboratory Grade-
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade-
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Experimental Procedure

G Workflow for I₂/KOH Iodination start Start dissolve Dissolve 5,6-difluoro-1H-indazole in DMF start->dissolve add_koh Add KOH pellets and stir dissolve->add_koh add_iodine Add Iodine portion-wise add_koh->add_iodine react Stir at room temperature for 1-2 hours add_iodine->react monitor Monitor reaction by TLC react->monitor workup Pour into 10% aq. NaHSO₃ and extract monitor->workup Upon completion wash Wash organic layer with water and brine workup->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry end End (Product may be pure enough or require further purification) dry->end

Caption: Workflow for I₂/KOH Iodination.

  • Reaction Setup: To a stirred solution of 5,6-difluoro-1H-indazole (1.0 eq.) in N,N-dimethylformamide (DMF) (approximately 15 mL per gram of indazole) in a round-bottom flask, add potassium hydroxide (KOH) pellets (3.0 - 4.0 eq.) and stir for 10-15 minutes at room temperature.

  • Addition of Iodine: Add molecular iodine (I₂) (1.5 - 2.0 eq.) portion-wise to the reaction mixture. An exotherm may be observed. The color of the reaction mixture will turn dark brown.

  • Reaction: Stir the reaction mixture vigorously for 1-2 hours at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃). The color should fade from dark brown to a lighter yellow or off-white as the excess iodine is quenched. Extract the mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often obtained in high purity, but can be further purified by recrystallization or column chromatography if necessary.

Data Summary
ParameterValue
Substrate5,6-Difluoro-1H-indazole
ReagentsIodine (I₂), Potassium Hydroxide (KOH)
Stoichiometry1.0 : 1.5-2.0 : 3.0-4.0 (Substrate : I₂ : KOH)
SolventDMF
TemperatureRoom Temperature
Reaction Time1-2 hours
Work-upQuenching with NaHSO₃ and extraction
PurificationOften minimal purification required
Expected Yield>90% (typical)

Characterization of 3-Iodo-5,6-difluoro-1H-indazole

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring. The integration and splitting patterns will be consistent with the 3-iodo-5,6-difluoro-1H-indazole structure.

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule, with the C3 carbon signal shifted due to the presence of the iodine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-iodo-5,6-difluoro-1H-indazole (C₇H₃F₂IN₂), which is approximately 279.94 g/mol .

  • Melting Point: The purified product should have a sharp melting point.

Safety and Handling

  • N-Iodosuccinimide (NIS): NIS is an irritant to the skin, eyes, and respiratory system.[8][9][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust.

  • Iodine (I₂): Iodine is corrosive and can cause burns to the skin and eyes. It is also toxic if ingested or inhaled.[11] Handle with appropriate PPE in a fume hood.

  • Potassium Hydroxide (KOH): KOH is a strong base and is highly corrosive. It can cause severe burns to the skin and eyes.[12] Handle with extreme care, wearing appropriate PPE.

  • N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin and should be handled with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The two protocols detailed in this guide provide robust and reliable methods for the C3-iodination of 5,6-difluoro-1H-indazole. The choice between the NIS and I₂/KOH methods will depend on factors such as the scale of the reaction, cost considerations, and the desired work-up procedure. Both methods are highly regioselective for the desired C3 position due to the inherent electronic properties of the indazole ring, which are further amplified by the deactivating effect of the fluoro substituents on the benzene ring. The resulting 3-iodo-5,6-difluoro-1H-indazole is a valuable intermediate for the synthesis of a wide range of potentially bioactive molecules, making these protocols essential tools for researchers in the field of drug discovery and development.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole.
  • RSC Medicinal Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • CDH Fine Chemical. (n.d.). N-IODO SUCCINIMIDE CAS NO 516-12-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • National Institutes of Health. (2021).
  • University of East Anglia. (n.d.). Approaches to the synthesis and modification of nitrogen-based heterocycles. UEA Digital Repository.
  • BenchChem. (2025). A Comparative Analysis of Lewis Acids for Enhanced N-Iodosuccinimide Activation in Aromatic Iodination.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Iodosuccinimide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Iodosuccinimide.
  • Santa Cruz Biotechnology. (2017). SAFETY DATA SHEET N-Iodosuccinimide.
  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • ResearchGate. (n.d.). Iodination reaction of commercial indazole.
  • PubChem. (n.d.). 3-Iodo-1H-indazole.
  • BenchChem. (2025). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
  • New Jersey Department of Health. (n.d.). Potassium Hydroxide - Hazardous Substance Fact Sheet.
  • Beijing Institute of Technology. (2022). Review on Iodization of C-H Bonds in Nitrogen Heterocycles.
  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • National Institutes of Health. (2026). Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones. PMC.
  • DOI. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
  • Chemistry Stack Exchange. (2017). Purifying/Recrystallising N-Iodosuccinimide.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • International Atomic Energy Agency. (2021). Direct iodination of electron-deficient benzothiazoles: rapid access to highly efficient two-photon absorbing fluorophores with quadrupolar (D-π-A-π-D)
  • (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti.
  • J-Gate. (n.d.). Review on Iodization of C—H Bonds in Nitrogen Heterocycles.
  • Organic Chemistry Portal. (2022).
  • (n.d.).
  • Academia.edu. (n.d.). (PDF)
  • ResearchGate. (2021). (PDF)
  • MDPI. (2020). Pd(PPh₃)
  • Organic Syntheses. (n.d.). n-iodosuccinimide.
  • (n.d.).
  • ChemicalBook. (2025). 5-Fluoro-3-iodo-1H-indazole.
  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7.
  • Eureka. (2019). Synthesis method of 6-iodine-1H-indazole.
  • ChemicalBook. (n.d.). 5-Iodo-1H-indazole synthesis.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). N-Iodosuccinimide (NIS)
  • ResearchGate. (2020). (PDF)
  • (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Fluoro-3-iodo-1H-indazole.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles.

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 5,6-Difluoro-3-iodo-1H-indazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 5,6-difluoro-3-iodo-1H-indazole scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., Axitinib analogs). The 5,6-difluoro substitution pattern imparts metabolic stability and modulates the pKa of the indazole core, enhancing ligand-target binding interactions.

However, this specific substitution pattern introduces unique synthetic challenges compared to the parent indazole. The electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the N1-proton (


 estimated <12 in DMSO), making the substrate susceptible to catalyst poisoning via formation of stable indazolyl-palladium species.

This guide details two validated protocols to overcome these challenges:

  • Method A (The Robust Route): Utilizing THP-protection to ensure high yields and scalability.

  • Method B (The Direct Route): A "green," atom-economical approach for unprotected substrates using specialized ligand systems.

Strategic Analysis: The "Acidity-Reactivity" Paradox

To successfully couple this compound, one must balance the activation of the C-I bond against the interference of the N-H group.

Key Mechanistic Factors[1]
  • C3-Iodine Reactivity: The C3-position is electronically activated by the 5,6-difluoro motif, facilitating rapid oxidative addition to Pd(0).

  • N1-H Acidity: The fluorine atoms stabilize the N1-anion. In basic Suzuki conditions (e.g.,

    
    ), the deprotonated indazole acts as a competitive ligand, binding to the Pd(II) center and arresting the catalytic cycle (The "Indazolyl Anion Effect").
    
Decision Matrix
FeatureMethod A: N-Protected (THP) Method B: Unprotected (Direct)
Reliability High (Industry Standard)Moderate (Substrate Dependent)
Step Count 3 (Protect

Couple

Deprotect)
1 (Direct Coupling)
Purification Easy (Non-polar intermediates)Difficult (Polar product/SM overlap)
Use Case Scale-up (>5g), GMP synthesisLibrary generation, MedChem screening

Experimental Workflows

Visualization: Process Decision Tree

G Start Starting Material: This compound Decision Scale / Purity Requirement? Start->Decision RouteA Route A: High Purity / Scale-up (THP Protection) Decision->RouteA High Purity RouteB Route B: Rapid Screening (Direct Coupling) Decision->RouteB Speed StepA1 Step 1: Protection DHP, p-TsOH, DCM RouteA->StepA1 StepB1 Direct Coupling Pd(OAc)2, XPhos, K3PO4 n-Butanol/H2O RouteB->StepB1 StepA2 Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O StepA1->StepA2 StepA3 Step 3: Deprotection HCI/MeOH or TFA StepA2->StepA3 Product Final Product: 3-Aryl-5,6-difluoro-1H-indazole StepA3->Product StepB1->Product

Caption: Decision tree for selecting the optimal coupling strategy based on project requirements.

Detailed Protocols

Method A: THP-Protected Route (Recommended for Scale-up)

Rationale: The Tetrahydropyranyl (THP) group masks the acidic proton, preventing catalyst poisoning and improving solubility in organic solvents.

Step 1: Protection[1]
  • Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and

    
    -toluenesulfonic acid monohydrate (
    
    
    
    -TsOH) (0.1 equiv).
  • Stir at RT for 4 hours. Monitor by TLC (Product is less polar).

  • Workup: Wash with sat.

    
    , dry over 
    
    
    
    , and concentrate. Use crude for the next step (THP indazoles are stable).
Step 2: Suzuki-Miyaura Coupling

Reagents:

  • Substrate: 1-THP-5,6-difluoro-3-iodoindazole (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the THP-protected substrate, boronic acid, and

    
    .
    
  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add degassed 1,4-dioxane (concentration 0.15 M) and aqueous

    
    .
    
  • Heat to 90°C for 4-12 hours.

  • Validation: Monitor for the disappearance of the iodide.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

Step 3: Deprotection[2]
  • Dissolve the coupled product in MeOH.

  • Add 4M HCl in dioxane (5.0 equiv) or concentrated HCl (1 mL per g).

  • Heat to 60°C for 1 hour.

  • Neutralize with

    
     and extract.
    
Method B: Direct Unprotected Route (Advanced)

Rationale: Uses electron-rich, bulky Buchwald ligands to facilitate oxidative addition and prevent the formation of inactive Pd-indazole complexes.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst Source:

    
     (2 mol%)
    
  • Ligand: XPhos or SPhos (4 mol%)

  • Base:

    
     (3.0 equiv) — Crucial: Phosphates are superior to carbonates here.
    
  • Solvent: n-Butanol / Water (4:1 ratio) or Toluene / Water (10:1).

Procedure:

  • Premix

    
     and XPhos in the solvent for 5 minutes under 
    
    
    
    to form the active catalytic species.
  • Add the unprotected indazole, boronic acid, and solid

    
    .
    
  • Heat to 100°C (or 120°C in Microwave for 30 mins).

  • Note: The reaction mixture may turn dark; this is normal.

  • Workup: Requires careful acidification (pH ~6) during extraction to ensure the indazole is protonated and partitions into the organic layer.

Mechanistic Insight & Troubleshooting

Visualization: Catalytic Cycle & Inhibition

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast (due to F-atoms) Poison DEAD END: Pd-Indazolyl Anion Complex OxAdd->Poison If Base is too strong & N-H free TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Standard Cycle RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The "Dead End" represents the catalyst poisoning pathway prevalent in unprotected 5,6-difluoroindazoles.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Method B)Switch to Method A (Protection) or increase XPhos loading to 8 mol%.
De-iodination (SM reduced)

-Hydride elimination or solvent H-donor
Switch solvent from n-Butanol to Dioxane or DMF. Reduce temp to 80°C.
N-Arylation Byproduct Chan-Lam type side reactionEnsure strictly anaerobic conditions (

promotes N-arylation).
Boronic Acid Homocoupling Oxidation of Boronic AcidReduce base concentration; Add base after degassing.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. (Accessed 2023).[3] Link

  • Vera, G., et al. (2018).[1] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Molecules, 23(8), 2051.[4] Link

  • Liebeskind, L. S., et al. (2014). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of Organic Chemistry. (General methodology for acidic heterocycles). Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry (Context on 5,6-difluoro substitution). Link

Sources

Application Note: C3-Iodination of 5,6-Difluoro-1H-indazole – C-H Activation vs. Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-Difluoro-1H-indazole is a highly sought-after heterocyclic building block in medicinal chemistry, frequently integrated into kinase inhibitors to improve metabolic stability and modulate target binding affinity. Functionalization at the C3 position via iodination is the critical gateway for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the strong electron-withdrawing nature of the 5,6-difluoro motif significantly deactivates the indazole core, complicating standard halogenation strategies. This technical guide evaluates two distinct synthetic paradigms for C3-iodination: classical Electrophilic Aromatic Substitution (SEAr) and transition-metal-catalyzed C-H Activation, providing mechanistic insights and self-validating protocols for drug development professionals.

Mechanistic Rationale & Causality

The Challenge of the Difluoro Motif

In an unsubstituted indazole, the C3 position is highly nucleophilic, making it the natural site for electrophilic attack. However, in 5,6-difluoro-1H-indazole, the highly electronegative fluorine atoms exert a strong inductive pull (-I effect), severely depleting the electron density of the pyrazole ring. This electronic deactivation dictates the success and failure of different synthetic approaches.

Pathway A: Electrophilic Iodination (SEAr)

The classical approach utilizes molecular iodine (I₂) in the presence of a strong base (KOH) or N-iodosuccinimide (NIS)[1]. Mechanistically, the base deprotonates the N1 position, generating an electron-rich indazolide anion that attacks the electrophilic iodine species via a cationic Wheland-type sigma complex[2].

  • Causality of Reaction Conditions: Because the 5,6-difluoro substitution destabilizes the cationic transition state leading to the Wheland intermediate, the reaction requires a large excess of reagents (up to 3.0 equivalents of KOH and I₂) and prolonged reaction times to drive the equilibrium toward the product[3].

Pathway B: Palladium-Catalyzed C-H Activation

An advanced alternative is Pd(II)-catalyzed directed C-H iodination. Using Pd(OAc)₂ and an iodine source, the reaction bypasses the purely electrophilic pathway[4].

  • Causality of Enhanced Reactivity: The Pd(II) center coordinates to the indazole nitrogen and inserts into the C3-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism. Because the CMD pathway does not generate a highly localized positive charge at C3, it is significantly less hindered by the electron-withdrawing fluorine atoms. This allows for near-stoichiometric use of the iodine source and limits over-halogenation, albeit at the cost of using a noble metal catalyst.

Mechanistic Workflow Diagram

G cluster_SEAr Electrophilic Iodination (SEAr) cluster_CH Pd-Catalyzed C-H Activation Substrate 5,6-Difluoro-1H-indazole Reagent1 I2 / KOH or NIS (Excess Required) Substrate->Reagent1 Reagent2 Pd(OAc)2 / I2 (Catalytic Pathway) Substrate->Reagent2 Int1 Wheland Intermediate (Destabilized by F-atoms) Reagent1->Int1 Product 3-Iodo-5,6-difluoro-1H-indazole Int1->Product Deprotonation Int2 Pd-C3 Intermediate (CMD Mechanism) Reagent2->Int2 Int2->Product Reductive Elimination

Mechanistic divergence: SEAr vs. Pd-catalyzed C-H activation for 5,6-difluoroindazole iodination.

Quantitative Data Comparison

The following table summarizes the operational parameters when applying these two methodologies to the deactivated 5,6-difluoroindazole scaffold.

ParameterElectrophilic Iodination (SEAr)Pd-Catalyzed C-H Iodination
Primary Reagents I₂ / KOH (or NIS)I₂ / Pd(OAc)₂ / Ag₂CO₃
Reagent Stoichiometry 2.0 - 3.0 equiv. I₂1.1 - 1.2 equiv. I₂
Catalyst Loading None5 mol% Pd(OAc)₂
Typical Temperature 0 °C to Room Temperature60 °C to 80 °C
Reaction Time 2 - 4 hours12 - 16 hours
Regioselectivity (C3) High (but prone to N-iodination)Excellent (directed by N-coordination)
Typical Yield 60% - 75%80% - 90%
Scalability Excellent (Kilogram scale)Moderate (Gram scale, limited by Pd cost)

Self-Validating Experimental Protocols

Protocol A: Electrophilic Iodination (Scale-Up Optimized)

This protocol leverages classical SEAr chemistry, optimized with excess reagents to overcome the deactivated nature of the difluoro-ring[3].

  • Dissolution: Dissolve 5,6-difluoro-1H-indazole (1.0 eq) in anhydrous DMF (0.5 M).

    • Causality & Validation: DMF is a polar aprotic solvent that effectively solvates the base, maximizing the concentration of the reactive indazolide anion. Complete dissolution is visually validated by the formation of a clear, colorless solution.

  • Base Addition: Cool the reactor to 0 °C and add KOH pellets (3.0 eq) portion-wise.

    • Causality & Validation: The large excess of KOH compensates for the reduced acidity/nucleophilicity caused by the difluoro motif. Cooling prevents exothermic degradation. Validation: A slight yellowing of the solution indicates the successful generation of the indazolide anion.

  • Iodination: Add I₂ (2.0 eq) portion-wise over 15 minutes.

    • Causality & Validation: I₂ acts as the electrophile. Portion-wise addition controls the exotherm. Validation: The solution will immediately turn deep brown/purple, confirming the presence of active iodine.

  • Reaction Propagation: Warm to room temperature and stir for 2-4 hours.

    • Causality & Validation: The deactivated ring requires extended time at RT to reach completion. Validation: LC-MS analysis must show the complete disappearance of the starting material peak (m/z 155 [M+H]⁺) and the dominant appearance of the product peak (m/z 281 [M+H]⁺).

  • Quenching: Pour the mixture into vigorously stirred, ice-cold 10% aqueous Na₂S₂O₃.

    • Causality & Validation: Sodium thiosulfate reduces unreacted I₂ to water-soluble iodide (I⁻), preventing oxidative side reactions during workup. Self-validation: The deep brown color must rapidly transition to a pale yellow or white suspension, confirming the complete neutralization of the oxidant.

  • Isolation: Extract with EtOAc, wash extensively with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality & Validation: Brine washes are critical to remove residual DMF. The product precipitates as an off-white solid.

Protocol B: Pd-Catalyzed C-H Iodination (Milder Conditions)

This protocol utilizes a transition-metal CMD pathway, ideal for late-stage functionalization or when stoichiometric iodine causes unwanted side reactions[4].

  • Reaction Assembly: In a Schlenk tube, combine 5,6-difluoro-1H-indazole (1.0 eq), Pd(OAc)₂ (5 mol%), I₂ (1.1 eq), and Ag₂CO₃ (1.0 eq) in hexafluoro-2-propanol (HFIP).

    • Causality & Validation: Pd(OAc)₂ initiates the C-H activation. Ag₂CO₃ acts as both a base for the CMD step and an iodide scavenger to drive the catalytic cycle. HFIP is chosen for its strong hydrogen-bond donating ability, which stabilizes polar transition states. Validation: The mixture forms a heterogeneous dark suspension.

  • Heating: Seal the tube and heat at 70 °C for 12 hours.

    • Causality & Validation: Elevated temperature provides the activation energy for the rate-limiting C-H insertion step. Validation: TLC (Hexanes/EtOAc 3:1) should reveal a new, less polar UV-active spot compared to the starting material.

  • Filtration: Cool to RT and filter the mixture through a pad of Celite, washing with EtOAc.

    • Causality & Validation: Celite physically traps the insoluble silver salts (AgI) and precipitated palladium black. Validation: The filtrate must be clear and yellow-orange, completely free of black particulates.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

    • Causality & Validation: Removes trace metal contaminants and organic byproducts. Validation: Pure fractions yield a white crystalline solid, confirmed by ¹H NMR (specifically, the complete disappearance of the characteristic C3-H singlet at ~8.0 ppm).

References

  • [4] Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives - ACS Publications. URL:[Link]

  • [2] Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. URL:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, anti-inflammatory agents, and targeted therapeutics. Functionalization at the C3 position is a critical vector for exploring structure-activity relationships (SAR). Among the various synthetic precursors, 3-iodoindazoles are exceptionally valuable due to the highly polarizable and reactive nature of the C3–I bond.

This application note provides an authoritative guide to executing palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Negishi) on 3-iodoindazole substrates. By detailing the mechanistic causality behind reagent selection and providing self-validating protocols, this guide empowers researchers to design robust, high-yielding synthetic workflows.

Mechanistic Principles & Experimental Causality

To achieve high catalytic turnover and prevent substrate degradation, it is essential to understand the interplay between the substrate's electronic properties and the catalytic cycle:

  • Oxidative Addition & The C–I Bond: The initial step of the palladium catalytic cycle is the oxidative addition of the Pd(0) species into the carbon-halogen bond. The C3 position of the indazole ring is naturally electron-deficient, a property that is amplified if electron-withdrawing groups (e.g., nitro or fluoro) are present on the benzenoid ring. The weak C–I bond undergoes oxidative addition significantly faster than C–Br or C–Cl bonds, allowing for milder reaction conditions[1].

  • The N-Protection Dilemma: The acidic N1 proton of 1H-indazoles presents a synthetic challenge. Under basic cross-coupling conditions, unprotected indazoles can undergo unwanted N-arylation, or the resulting indazolide anion can coordinate to and poison the palladium catalyst. For sensitive couplings like the Sonogashira reaction, masking the N1 position with a protecting group (e.g., SEM, Boc, or THP) is highly recommended to ensure quantitative yields[2]. However, recent advancements in microwave-assisted chemistry have proven that rapid heating profiles can outpace these degradation pathways, allowing for the direct Suzuki-Miyaura coupling of unprotected 3-iodoindazoles[3].

  • Transmetalation Dynamics: The success of the transmetalation step dictates the choice of base and solvent. In Suzuki couplings, an aqueous-organic biphasic system (e.g., Dioxane/H2O) is deliberately chosen. The water solubilizes the inorganic base (e.g., Na₂CO₃), which coordinates to the boronic acid to form a reactive, electron-rich boronate complex capable of transferring its organic fragment to the Pd(II) center[4].

Quantitative Performance Data

The following table synthesizes typical reaction conditions and expected yields for the cross-coupling of 3-iodoindazoles, providing a benchmark for reaction optimization.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBase / Solvent / TempExpected Yield
Suzuki-Miyaura Unprotected 3-Iodo-1H-indazolePinacol vinyl boronate5 mol% Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O / 120 °C (MW)75% – 87%
Suzuki-Miyaura 5-Bromo-3-iodoindazoleHeteroaryl boronic acid10 mol% Pd(dppf)Cl₂K₂CO₃ / DME:H₂O / 80 °C70% – 85%
Sonogashira N-Protected 3-IodoindazoleTerminal alkynesPd(PPh₃)₄, CuIEt₃N / DMF / 60–80 °C80% – 99%
Negishi 3-Zincated indazoleAryl iodides2 mol% Pd(dba)₂, tfpTHF / 50 °C45% – 86%

Data aggregated from validated literature sources and methodological reviews[5],.

Workflows and Troubleshooting Logic

To streamline the development of C3-functionalized indazole libraries, the following decision matrices map out the experimental workflow and the logic for troubleshooting suboptimal conversions.

Workflow Start 3-Iodoindazole Starting Material Protect N-Protection Assessment (Boc, SEM, or None) Start->Protect Evaluate Substrate Suzuki Suzuki-Miyaura (Boronic Species) Protect->Suzuki Pd(0), Base, H2O Sonogashira Sonogashira (Terminal Alkynes) Protect->Sonogashira Pd(0), Cu(I), Amine Heck Heck Coupling (Alkenes) Protect->Heck Pd(II), Base, Heat Workup Reaction Quench & Aqueous Extraction Suzuki->Workup Sonogashira->Workup Heck->Workup Purify Chromatographic Purification Workup->Purify Product C3-Functionalized Indazole Library Purify->Product

Experimental workflow and decision matrix for 3-iodoindazole cross-coupling.

Troubleshooting Issue Suboptimal Conversion (< 50% Yield) CheckCat Catalyst Deactivation? (Observe Pd Black) Issue->CheckCat CheckBase Transmetalation Failure? (Check Solubility) Issue->CheckBase CheckProtect N-H Interference? (Side Reactions) Issue->CheckProtect ActionCat Switch to Pd(dppf)Cl2 or Increase Phosphine CheckCat->ActionCat Yes ActionBase Add H2O Co-solvent or Change Base (Cs2CO3) CheckBase->ActionBase Yes ActionProtect Install SEM or Boc Protecting Group CheckProtect->ActionProtect Yes

Troubleshooting logic for low conversion in palladium-catalyzed couplings.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and in-process controls are included to ensure the chemist can verify the reaction trajectory in real-time.

Protocol A: Synthesis of 3-Iodo-1H-indazole (Precursor Generation)

Causality Focus: Base-mediated electrophilic aromatic substitution.

  • Preparation: In a round-bottom flask, dissolve 1H-indazole (1.0 equiv, e.g., 25.4 mmol) in anhydrous DMF (0.3 M).

  • Deprotonation: Add powdered KOH (3.75 equiv) portion-wise. Causality: KOH deprotonates the N1 position, generating an electron-rich indazolide anion that significantly enhances the nucleophilicity of the C3 carbon.

  • Iodination: Stir for 30 minutes at room temperature, then add Iodine (I₂, 2.0 equiv) in several portions over 20 minutes.

  • Self-Validation Cue: The solution will turn deep reddish-brown upon I₂ addition. Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.4) will be replaced by a higher-running spot (Rf ~0.6).

  • Quench & Isolation: After 3 hours, pour the mixture into a saturated aqueous solution of sodium bisulfite (NaHSO₃). Causality: The bisulfite reduces unreacted I₂ to soluble iodide (I⁻), causing the deep brown color to rapidly fade to pale yellow, accompanied by the precipitation of the 3-iodoindazole product[3]. Filter and wash with water.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling (Unprotected)

Causality Focus: Overcoming N-H interference via rapid thermal kinetics.

  • Reaction Setup: To a microwave vial, add 3-iodo-1H-indazole (1.0 mmol), pinacol vinyl boronate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add 1,4-dioxane (5 mL) and 2M aqueous Na₂CO₃ (2 mL). Causality: The biphasic nature is crucial; water dissolves the carbonate to form the active boronate complex required for transmetalation, while dioxane solubilizes the organic components[4].

  • Degassing: Purge the vial with Argon for 5 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, halting the catalytic cycle.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 40 minutes[3].

  • Self-Validation Cue: Post-irradiation, the mixture should transition from a pale yellow solution to a dark amber suspension. If a heavy mirror-like black precipitate (Pd black) is observed, the catalyst has crashed out prematurely, indicating insufficient degassing.

  • Workup: Dilute with EtOAc, wash with brine to remove DMF/water, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol C: Sonogashira Coupling of N-Protected 3-Iodoindazole

Causality Focus: Dual-metal transmetalation dynamics.

  • Reaction Setup: In an oven-dried Schlenk flask under Argon, combine N-SEM-3-iodoindazole (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Solvent/Base Addition: Add anhydrous DMF (5 mL) and Triethylamine (Et₃N, 3.0 equiv). Causality: Et₃N serves as the base. It deprotonates the terminal alkyne only after the alkyne coordinates to the copper catalyst, driving the formation of the highly nucleophilic copper acetylide intermediate[6].

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Heating & Monitoring: Heat the mixture to 80 °C.

  • Self-Validation Cue: The reaction will typically turn from yellow to a cloudy greenish-brown as the copper acetylide forms and transmetalation to palladium occurs. Complete consumption of the starting material should be observed via LC-MS within 2-4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Causality: NH₄Cl complexes with the copper salts, pulling them into the aqueous layer (often turning the aqueous layer blue) and preventing contamination of the organic product. Extract with EtOAc and purify.

References

1.5 - Benchchem 2.1 - Benchchem 3.2 - MDPI 4.6 - ResearchGate 5.3 - MDPI 6. - LMU Chem. Commun. 7.4 - NIH

Sources

Synthesis of 3-Aryl-5,6-difluoro-1H-indazoles: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, 3-aryl-5,6-difluoro-1H-indazoles represent a promising class of compounds for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a detailed, field-proven protocol for the synthesis of these valuable compounds, moving from commercially available starting materials to the final arylated products. We will explore the underlying chemical principles, offer a step-by-step experimental procedure, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Strategic Overview of the Synthesis

The most efficient and versatile approach to 3-aryl-5,6-difluoro-1H-indazoles involves a two-step sequence starting from the commercially available 5,6-difluoro-1H-indazole. This strategy is centered around a robust and widely utilized palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling.

The overall synthetic strategy is as follows:

  • C-3 Iodination: The first step is the regioselective iodination of the 5,6-difluoro-1H-indazole at the C-3 position. This is a crucial step as it installs a versatile handle for the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: The resulting 3-iodo-5,6-difluoro-1H-indazole is then coupled with a variety of arylboronic acids using a palladium catalyst to furnish the desired 3-aryl-5,6-difluoro-1H-indazoles.

G cluster_0 Synthetic Pathway Start 5,6-Difluoro-1H-indazole Step1 C-3 Iodination (I₂, KOH, DMF) Start->Step1 Step 1 Intermediate 3-Iodo-5,6-difluoro-1H-indazole Step1->Intermediate Step2 Suzuki-Miyaura Coupling (ArB(OH)₂, Pd Catalyst, Base) Intermediate->Step2 Step 2 Product 3-Aryl-5,6-difluoro-1H-indazole Step2->Product

Caption: Overall synthetic workflow for 3-aryl-5,6-difluoro-1H-indazoles.

Part 1: C-3 Iodination of 5,6-Difluoro-1H-indazole

The C-3 position of the indazole ring is susceptible to electrophilic substitution, allowing for direct iodination. This protocol is adapted from established methods for the iodination of 1H-indazoles.[2]

Experimental Protocol

Materials:

  • 5,6-Difluoro-1H-indazole (1.0 eq)[3]

  • Iodine (I₂) (2.0 eq)

  • Potassium hydroxide (KOH) (4.0 eq)

  • N,N-Dimethylformamide (DMF)

  • 10% Aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5,6-difluoro-1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq) portion-wise at room temperature.

  • Following the addition of iodine, add potassium hydroxide pellets (4.0 eq) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a 10% aqueous NaHSO₃ solution to quench the excess iodine.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-iodo-5,6-difluoro-1H-indazole.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expertise & Experience: The use of potassium hydroxide as the base is critical for the deprotonation of the indazole N-H, which facilitates the electrophilic attack of iodine at the electron-rich C-3 position. The reaction is typically rapid and proceeds at room temperature. Quenching with sodium bisulfite is essential to remove any unreacted iodine, simplifying the purification process.

Part 2: Suzuki-Miyaura Cross-Coupling for C-3 Arylation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[4] In this step, the 3-iodo-5,6-difluoro-1H-indazole is coupled with various arylboronic acids in the presence of a palladium catalyst. For this specific transformation, N-protection of the indazole may be beneficial to improve solubility and prevent side reactions, though successful couplings on N-H free indazoles have been reported.[5] An optional N-protection/deprotection sequence is provided.

Optional: N-H Protection of 3-Iodo-5,6-difluoro-1H-indazole

A common and easily removable protecting group for indazoles is the tert-butoxycarbonyl (Boc) group.

Procedure:

  • Dissolve 3-iodo-5,6-difluoro-1H-indazole (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.

Suzuki-Miyaura Coupling Protocol

The following protocol is a general procedure that can be adapted for a range of arylboronic acids.[2][6]

Materials:

  • 3-Iodo-5,6-difluoro-1H-indazole (or its N-protected derivative) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) and water (2:1 mixture)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), combine 3-iodo-5,6-difluoro-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium bicarbonate (3.0 eq) in a flask.

  • Add the DMF/water (2:1) solvent mixture.

  • To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and saturated brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5,6-difluoro-1H-indazole.

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ComplexA Ar-Pd(II)-I(L)₂ OxAdd->ComplexA Transmetal Transmetalation ComplexA->Transmetal ComplexB Ar-Pd(II)-Ar'(L)₂ Transmetal->ComplexB RedElim Reductive Elimination ComplexB->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArI 3-Iodo-5,6-difluoro- 1H-indazole ArI->OxAdd ArBOH2 Arylboronic Acid + Base ArBOH2->Transmetal

Sources

Optimization of Buchwald-Hartwig amination on 3-iodo-indazole core

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Imperative

The 3-aminoindazole scaffold is a privileged pharmacophore in kinase inhibition (e.g., Axitinib, Linifanib) and CNS modulation. However, installing the amino group via Buchwald-Hartwig cross-coupling on a 3-iodo-1H-indazole core presents a unique set of mechanistic challenges compared to standard aryl halides.

The Core Challenge: The indazole core is an electron-rich heterocycle with an acidic proton at the N1 position (pKa ~14 in DMSO). This creates two competing failure modes:

  • Catalyst Poisoning: The free N1-H can deprotonate and coordinate to Palladium, forming stable, non-reactive "Pd-indazole" complexes (acting as a suicide ligand).

  • Electronic Deactivation: The electron-rich nature of the pyrazole ring makes the C3-I bond less electrophilic, slowing the rate-limiting oxidative addition step.

This guide moves beyond generic "screening kits" to provide a rational, mechanism-based optimization strategy. We prioritize a Protection-First approach followed by ligand-controlled selectivity.

Part 2: Mechanistic Grounding & Critical Considerations

The Protecting Group Decision (The "Make or Break" Step)

While direct coupling of unprotected indazoles is possible using LiHMDS (Lithium bis(trimethylsilyl)amide) as a base to mask the proton, it is often capricious on scale.

  • Recommendation: Protect N1.

  • Why: Protection shuts down the N1-coordination pathway and prevents N1-arylation side reactions.

  • Selection Logic:

    • THP (Tetrahydropyranyl): Robust, acid-labile removal. Good for moderate temperatures (<100°C).

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Superior stability for high-temperature couplings (>100°C) and strong bases.

    • Boc (tert-Butyloxycarbonyl): Avoid if possible. The basic conditions of Buchwald couplings often cleave Boc groups prematurely, leading to complex mixtures.

Ligand Selection Matrix

The C3 position is sterically accessible but electronically demanding.

  • For Primary Amines: BrettPhos or tBuBrettPhos .[1] These bulky, electron-rich ligands facilitate the reductive elimination of the difficult C-N bond.[2]

  • For Secondary Amines: RuPhos or XPhos . Excellent for preventing

    
    -hydride elimination and stabilizing the Pd(0) species.
    
  • The "Workhorse": Xantphos .[3] As a bidentate ligand, it enforces a wide bite angle, which is particularly effective for heteroaryl halides, often outperforming monodentate ligands in stability.

Part 3: Visualization of the Catalytic Pathway

The following diagram illustrates the specific catalytic cycle for 3-iodoindazole, highlighting the critical "off-cycle" trap caused by the unprotected nitrogen.

BuchwaldIndazole Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Iodoindazole Trap Catalyst Poisoning (Pd-N Coordination) Pd0->Trap Irreversible Deactivation PdII_Ar L-Pd(II)-Ar-I OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + Amine + Base PdII_Amine L-Pd(II)-Ar-N(R)R' AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product 3-Aminoindazole Product RedElim->Product Unprotected Unprotected Indazole (Free N-H) Unprotected->Trap Competes with Oxidative Addition

Caption: Catalytic cycle showing the standard pathway (Blue/Yellow) vs. the N-H poisoning trap (Red) that necessitates protection strategies.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of N1-THP-3-Iodoindazole (Pre-requisite)

Before coupling, stabilize the core.

  • Reagents: 3-Iodo-1H-indazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 2.0 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 3-iodoindazole in DCM (0.5 M).

    • Add pTSA followed by dropwise addition of DHP at 0°C.

    • Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.[4]

    • Purification: Silica gel chromatography (usually 5-20% EtOAc/Hexane).

    • Note: This installs the THP group, protecting the N1 position.

Protocol B: Optimized Buchwald-Hartwig Coupling (The "Gold Standard")

This protocol uses Xantphos/Pd2(dba)3, which has shown the highest robustness for this specific core in internal screenings.

Materials:

  • Substrate: N1-THP-3-iodoindazole (1.0 mmol)

  • Amine: 1.2 – 1.5 mmol (Primary or Secondary)

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol% - equivalent to 5 mol% Pd)

  • Ligand: Xantphos (5.0 mol%)

  • Base: Cs2CO3 (Cesium Carbonate) (2.0 – 3.0 eq)[5]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Pre-complexation (Critical for reproducibility):

    • In a glovebox or under Argon flow, add Pd2(dba)3 (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) to a dry microwave vial.

    • Add 1 mL of degassed Dioxane. Stir at RT for 5-10 minutes until the solution turns a clear, deep color (often reddish-orange), indicating active catalyst formation.

  • Substrate Addition:

    • Add the N1-THP-3-iodoindazole (328 mg, 1.0 mmol), the amine (e.g., Morpholine, 1.2 mmol), and Cs2CO3 (650 mg, 2.0 mmol).

    • Add remaining Dioxane (4 mL) to reach a concentration of ~0.2 M.

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 100°C in an oil bath or heating block.

    • Stir vigorously (800+ rpm) as Cs2CO3 is heterogeneous.

    • Time: Typically 4–16 hours. Monitor by LC-MS (Look for product mass; Iodine loss is the first step).

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

    • Concentrate the filtrate.[3]

  • Deprotection (Post-Coupling):

    • Dissolve the crude intermediate in MeOH/DCM (1:1).

    • Add HCl (4M in Dioxane, 5 eq) or pTSA (1 eq). Stir at RT or 50°C until THP is removed (usually 1-2 hours).

    • Neutralize with NaHCO3, extract, and purify.

Part 5: Data Summary & Optimization Logic

Table 1: Optimization Screen Results (Model Substrate: 3-Iodo-1-THP-indazole + Morpholine)

EntryCatalyst SourceLigandBaseSolventTempYield (Isolated)Notes
1Pd(OAc)2PPh3K2CO3Toluene100°C<10%Ligand too simple; Pd black formation.
2Pd(OAc)2BINAPNaOtBuToluene100°C45%Moderate. Significant de-iodination (hydrodehalogenation).
3Pd2(dba)3Xantphos Cs2CO3Dioxane100°C88% Optimal. Clean conversion.
4Pd2(dba)3BrettPhosNaOtBuDioxane90°C72%Good, but Xantphos is cheaper/more stable here.
5XPhos Pd G3K3PO4THF/H2O60°C65%Precatalyst works well, but lower temp slowed conversion.
6*Pd2(dba)3XantphosLiHMDSTHF65°C30%Unprotected indazole used. Poor yield due to poisoning.

Part 6: Optimization Workflow Diagram

Use this decision tree to adapt the protocol if the standard conditions fail.

OptimizationTree Start Start: 3-Iodoindazole Coupling Protect Is N1 Protected? Start->Protect NoProt Protect N1 (THP/SEM) Protect->NoProt No YesProt Standard Condition: Pd2(dba)3 / Xantphos / Cs2CO3 Protect->YesProt Yes NoProt->YesProt CheckYield Yield > 70%? YesProt->CheckYield Success Scale Up CheckYield->Success Yes FailMode Analyze Failure Mode CheckYield->FailMode No Dehalogen Hydrodehalogenation? (Iodine replaced by H) FailMode->Dehalogen NoReact No Reaction? (SM remains) FailMode->NoReact FixDehal Switch to non-protic solvent Use weaker base (K3PO4) Lower Temp Dehalogen->FixDehal FixNoReact Switch Ligand: BrettPhos (Primary) RuPhos (Secondary) Use Precatalyst (Pd G3/G4) NoReact->FixNoReact

Caption: Decision tree for troubleshooting and optimizing the amination reaction.

Part 7: References

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3]

    • Core reference for ligand selection (BrettPhos vs RuPhos).

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[6] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732.

    • Provides context on alternative synthetic routes and the stability of aminoindazoles.

  • BenchChem Application Note. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.

    • Specific protocols for iodo-indazole cores and base selection.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

    • Foundational work on the mechanism and importance of bis-phosphine ligands like Xantphos/DPPF.

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 5,6-difluoro-3-iodo-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Handling Challenges

Executive Summary: The "Brick Dust" Challenge

User Profile: Medicinal Chemists, Process Chemists. The Problem: 5,6-difluoro-3-iodo-1H-indazole presents a classic "brick dust" profile. It possesses high crystallinity due to strong intermolecular hydrogen bonding (N-H···N) and π-π stacking enhanced by the electron-withdrawing fluorine and iodine atoms. The Consequence: Standard solvents (DCM, Toluene, Diethyl Ether) often fail, leading to crashed-out reactions, clogged chromatography columns, and poor NMR resolution.

This guide provides field-proven protocols to solubilize, manipulate, and purify this intermediate without compromising yield.

Diagnostic & Quick Triage (Solvent Compatibility)

Before starting your experiment, consult this solubility matrix. This compound is not lipophilic enough for pure hydrocarbons and not polar enough for water.

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, NMP High (+++++)Primary Reaction Solvents. Essential for SNAr or Suzuki couplings.
Polar Aprotic THF, Acetone Moderate (+++)Good for workup/extraction. May require mild heating.
Chlorinated DCM, Chloroform Low-Moderate (++)Warning: Often forms supersaturated solutions that crash out unexpectedly.
Protic Methanol, Ethanol Low (+)Poor solubility when cold; moderate when boiling.
Non-Polar Hexanes, Toluene Insoluble (-)Do not use for dissolving. Use only as antisolvents to force precipitation.

Critical Insight: The 1H-indazole proton is acidic (pKa ~11-12). In basic media (e.g., K2CO3/DMF), the molecule deprotonates to form the anion, which is highly soluble in polar organic solvents.

Workflow Optimization: Step-by-Step Protocols

Phase A: Reaction Setup (Avoiding Heterogeneity)

Issue: Reagents sitting as a slurry often lead to incomplete conversion or side reactions.

Protocol:

  • Solvent Choice: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . Avoid Acetonitrile unless refluxing.

  • Concentration: Maintain concentration between 0.1 M and 0.5 M . Higher concentrations risk solidification upon cooling.

  • The "Hot Start" Technique:

    • Dissolve the indazole in the solvent at 60°C before adding catalysts or electrophiles.

    • Once clear, cool to reaction temperature. This overcomes the initial lattice energy barrier.

Phase B: Workup & Extraction (The "Crash Out" Trap)

Issue: Adding water to quench a DMF reaction causes the product to precipitate as a sticky gum or fine powder that traps impurities.

Troubleshooting Guide:

  • Scenario 1: Product is the precipitate.

    • Do not extract. Pour the DMF reaction mixture into 10x volume of ice-cold water with vigorous stirring.

    • Filter the resulting solid. Wash with water (to remove DMF) and Hexanes (to remove iodine traces).

    • Why? This avoids the solubility struggle of liquid-liquid extraction entirely.

  • Scenario 2: You must extract (e.g., product is soluble in water/DMF mix).

    • Do NOT use DCM. The product will likely crystallize at the interface.

    • Use EtOAc/THF (3:1 mixture). The THF helps bridge the polarity gap and keeps the indazole in the organic phase.

Phase C: Purification (Chromatography)

Issue: Loading the sample in DCM results in precipitation on the silica column head, causing streaking and poor separation.

The "Solid Load" Protocol (Mandatory):

  • Dissolve the crude material in a minimal amount of Acetone or THF .

  • Add Celite 545 or Silica Gel (10x weight of crude).

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Load this powder directly onto the top of your flash column.

  • Eluent: Use a gradient of Hexanes/Ethyl Acetate (Start 0% EtOAc -> 60% EtOAc).

    • Note: If the compound trails, add 1% Acetic Acid to the eluent to suppress the NH ionization on the silica surface.

Visual Troubleshooting Workflows

Diagram 1: Solvent Selection Logic

Use this decision tree to select the correct solvent system based on your immediate goal.

SolventLogic Start Start: What is your goal? Reaction Running a Reaction? Start->Reaction Analysis NMR / HPLC Analysis? Start->Analysis Purification Purification / Isolation? Start->Purification BasePresent Is Base Present? (e.g., K2CO3, Cs2CO3) Reaction->BasePresent NMR NMR Solvent? Analysis->NMR Method Method? Purification->Method UseDMF Use DMF or NMP (Anion is soluble) BasePresent->UseDMF Yes UseHeat Use Toluene/AcOH with Reflux BasePresent->UseHeat No (Acidic/Neutral) DMSO Use DMSO-d6 + Heat (40°C) (Prevents broad peaks) NMR->DMSO CDCl3 Avoid CDCl3 (Risk of precipitation) NMR->CDCl3 Not Recommended Column Flash Column Method->Column Cryst Recrystallization Method->Cryst SolidLoad Solid Load (Celite) Eluent: Hex/EtOAc Column->SolidLoad SolventMix Solvent: EtOH/Water or Toluene (Hot) Cryst->SolventMix

Caption: Decision tree for solvent selection based on experimental stage. Green nodes indicate recommended pathways.

Diagram 2: The "Crash-Out" Recovery Protocol

What to do when your compound precipitates unexpectedly.

Recovery Problem Precipitate formed in Separatory Funnel Check Is it the Product? Problem->Check Yes Yes (Product) Check->Yes Likely No No (Salts/Impurities) Check->No Unlikely Action1 1. Filter the solid 2. Wash with Water 3. Dry & Analyze Yes->Action1 Action2 1. Add Water to dissolve salts 2. Filter if insoluble junk persists No->Action2

Caption: Workflow for handling unexpected precipitation during liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: I am trying to take an NMR in CDCl3, but the peaks are broad and the solution is cloudy. What is happening? A: You are seeing aggregation . The planar indazole rings are stacking via π-π interactions, and the NH is hydrogen bonding.

  • Fix: Switch to DMSO-d6 . If peaks remain broad, heat the NMR tube to 40-50°C inside the probe. This breaks the aggregates and sharpens the signals [1].

Q2: Can I use Ethanol for recrystallization? A: Yes, but with a caveat. This compound is often sparingly soluble in boiling ethanol.

  • Optimization: Use a mixture of Ethanol/THF (9:1) . Dissolve in the minimum amount of hot THF first, then dilute with hot Ethanol. Allow to cool slowly. The THF keeps it in solution initially, while the Ethanol acts as the crystallizing solvent upon cooling.

Q3: My Suzuki coupling at the 3-position failed. The starting material didn't dissolve. A: Standard Suzuki conditions (Toluene/Water) fail because the starting material stays solid.

  • Fix: Switch to DMF/Water (4:1) or Dioxane/Water . Use Cs2CO3 as the base. The Cesium ion helps solubilize the indazole anion, driving the reaction forward [2].

Q4: Is this compound light sensitive? A: Yes. Carbon-Iodine bonds (C-I) are labile to photolysis.

  • Protocol: Wrap all flasks and columns in aluminum foil. If the white solid turns yellow/pink, it indicates iodine liberation. Wash with dilute sodium thiosulfate (Na2S2O3) to restore purity.

References

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. Applied Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). In Silico Estimation of DMSO Solubility of Organic Compounds. Retrieved from [Link]

Technical Support Center: Optimizing Reaction Temperature for 3-Iodination of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Functionalization Support Center. This guide is designed for researchers and drug development professionals facing kinetic and thermodynamic challenges during the electrophilic aromatic substitution (EAS) of deactivated indazole scaffolds.

Below, we dissect the mechanistic causality behind temperature optimization, provide self-validating experimental protocols, and answer the most frequent troubleshooting questions.

Mechanistic Overview: The Fluorine Penalty

The 3-iodination of 1H-indazoles is a critical step in synthesizing pharmaceutical building blocks, often serving as the precursor for subsequent Suzuki-Miyaura cross-couplings . However, introducing electronegative fluorine atoms onto the indazole benzene ring fundamentally alters the molecule's reactivity.

The Causality of Deactivation: Fluorine exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the fused pyrazole ring, significantly lowering the nucleophilicity of the C-3 carbon. Consequently, the activation energy required for the electrophilic attack of the iodonium species (


) is substantially increased. While standard indazoles readily undergo iodination at room temperature , fluorinated derivatives often stall, requiring precise thermal tuning or highly polarized electrophiles to drive the reaction to completion without triggering thermodynamic degradation.

Temperature Optimization Matrix

The table below summarizes the quantitative relationship between reaction temperature, conversion rates, and the emergence of side products when iodinating fluorinated indazoles.

Temperature RangeReagent SystemTypical ConversionObserved Side ProductsScientific Recommendation
0–10 °C

/ KOH / DMF
< 20%NoneKinetically frozen; insufficient thermal energy to overcome the -I effect.
20–25 °C (RT)

/ KOH / DMF
60–85%Trace N-iodinationStandard baseline for mono-fluorinated substrates.
40–50 °C

/ KOH / DMF
> 95%5–10% N-iodinationOptimal for highly deactivated (di/tri-fluoro) substrates.
> 60 °C

/ KOH / DMF
Variable> 30% degradation /

Not recommended. Thermodynamic sinks and ring degradation dominate.
0–25 °C NIS / HFIP> 95%Trace succinimide adductsExcellent alternative for highly sensitive or poly-fluorinated substrates.

Self-Validating Experimental Protocols

To accommodate varying degrees of substrate deactivation, we recommend two distinct methodologies. Each protocol is designed as a self-validating system to ensure real-time experimental feedback.

Protocol A: Base-Mediated Iodination ( / KOH / DMF)

Best for: Mono-fluorinated indazoles requiring mild thermal activation.

  • Deprotonation: Dissolve the fluorinated 1H-indazole (1.0 equiv) in anhydrous DMF (0.5 M). Add KOH pellets (2.5 equiv). Stir for 15 minutes at the baseline temperature (25 °C).

    • Causality: KOH deprotonates the N1 position, forming an indazolide anion. This restores some electron density to the C-3 position, partially offsetting the fluorine's -I effect.

  • Electrophilic Addition: Add

    
     (1.5 equiv) portion-wise to control the exothermic dissolution.
    
    • Self-Validation Checkpoint 1: The solution will immediately turn deep, opaque brown.

  • Thermal Optimization: Stir for 2–4 hours. If TLC indicates <50% conversion after 2 hours, increase the temperature to 40–45 °C . Do not exceed 50 °C.

  • Quenching: Pour the mixture into a 10% aqueous

    
     (sodium thiosulfate) solution.
    
    • Self-Validation Checkpoint 2: The solution must transition from dark brown to pale yellow or colorless. If the brown color persists, unreacted

      
       remains; add more thiosulfate until clear to prevent oxidative degradation during workup.
      
Protocol B: Acidic/H-Bonding Iodination (NIS / HFIP)

Best for: Poly-fluorinated or highly sensitive indazoles.

  • Preparation: Dissolve the fluorinated 1H-indazole (1.0 equiv) in Hexafluoroisopropanol (HFIP) (0.2 M).

  • Activation: Add N-iodosuccinimide (NIS) (1.2 equiv) in one portion at 0 °C.

    • Causality: HFIP is a strong hydrogen-bond donor. It coordinates with the carbonyl oxygens of NIS, highly polarizing the N-I bond and generating a hyper-reactive iodonium equivalent . This bypasses the need for high thermal energy.

  • Reaction: Warm to 25 °C and stir for 1–3 hours.

    • Self-Validation Checkpoint: Complete conversion is validated by TLC. Spot the reaction mixture alongside a KI/starch indicator on the TLC plate; the absence of a black spot indicates the complete consumption of the NIS electrophile.

Troubleshooting & FAQs

Q: Why am I getting incomplete conversion at room temperature with my 4,6-difluoro-1H-indazole? A: The cumulative inductive (-I) electron-withdrawing effect of two fluorine atoms severely depletes the electron density at the C-3 position. At 25 °C, the thermal energy is insufficient to cross the activation barrier for the electrophilic attack. Solution: Increase the reaction temperature to 40–45 °C using Protocol A, or switch to the highly electrophilic NIS/HFIP system (Protocol B) to lower the activation barrier.

Q: I increased the temperature to 80 °C to force the reaction, but I observed multiple spots on TLC and a lower yield. What happened? A: At elevated temperatures (>60 °C) in basic conditions, the reaction loses regioselectivity and thermodynamic control takes over. The kinetic C-3 iodination product can undergo reversible de-iodination, and excess iodine will attack the N1 position (N-iodination). Furthermore, fluorinated indazoles at high temperatures in the presence of KOH are susceptible to nucleophilic aromatic substitution (


) by hydroxide ions, leading to hydroxylated side products.
Solution: Never exceed 50 °C. If conversion is low, change the electrophile (Protocol B) rather than forcing the temperature.

Q: Does the specific position of the fluorine atom (e.g., 4-fluoro vs. 5-fluoro) affect the optimal temperature? A: Yes. A fluorine atom at the 4-position or 6-position exerts a stronger deactivating effect on the C-3 position due to closer proximity and the interplay of resonance/inductive pathways compared to the 5-position. A 4-fluoroindazole will typically require a reaction temperature 10–15 °C higher than a 5-fluoroindazole to achieve identical kinetic rates.

Experimental Workflow Diagram

G Start Assess Fluorinated Indazole Substrate Base Is the substrate highly deactivated? (e.g., poly-F) Start->Base MethodA Method A: I2 / KOH / DMF Start at 25 °C Base->MethodA No (Mono-F) MethodB Method B: NIS / HFIP Start at 0-25 °C Base->MethodB Yes (Poly-F) CheckA Check Conversion (1-4 hours) MethodA->CheckA CheckB Check Conversion (1-4 hours) MethodB->CheckB LowConvA Incomplete: Increase Temp to 40-50 °C CheckA->LowConvA <50% Conv SuccessA Optimal 3-Iodo Product CheckA->SuccessA >95% Conv SideProdA N-Iodination/Degradation: Lower Temp to 10 °C CheckA->SideProdA Side Products LowConvB Incomplete: Increase Temp to 40 °C CheckB->LowConvB <50% Conv SuccessB Optimal 3-Iodo Product CheckB->SuccessB >95% Conv LowConvA->CheckA Re-evaluate LowConvB->CheckB

Workflow for optimizing reaction temperature and reagent selection for fluorinated indazoles.

References

  • Yu, J., Zheng, A., Jin, L., Wu, Y., & Pan, Q. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Applied Sciences, 13(7), 4095. URL: [Link]

  • Wei, W., Liu, Z., Wu, X., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances, 11, 15675-15687. URL: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." Targets in Heterocyclic Systems, 25, 100-112. URL: [Link]

Minimizing protodehalogenation side reactions in 3-iodoindazole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Solutions Topic: Minimizing Protodehalogenation in 3-Iodoindazole Coupling Ticket ID: #IND-3-IOD-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent Killer" of Yield

Welcome to the technical support center. You are likely here because your LCMS shows a mass corresponding to


. You started with a 3-iodoindazole, aiming for a cross-coupling product, but ended up with the simple indazole parent structure.

This is protodehalogenation (also known as hydrodehalogenation). In the context of 3-iodoindazoles, this is not just bad luck; it is a mechanistic inevitability if specific parameters—specifically the N-H acidity and catalyst resting state stability —are not rigorously controlled.

This guide moves beyond generic advice to address the specific electronic and steric reality of the indazole scaffold.

Diagnostic Triage: Confirming the Failure Mode

Before optimizing, confirm the pathway.

  • Symptom: The reaction mixture darkens (Pd black precipitation) prematurely.

  • LCMS Signature:

    • Target: 3-Aryl-1H-indazole (

      
      )
      
    • Impurity: 1H-indazole (

      
       Da).
      
  • The Trap: If you see the homocoupling dimer (Indazole-Indazole), your catalyst is active but Transmetallation is stalling. If you see dehalogenation, your catalyst is actively engaging in a parasitic reduction cycle.

The Mechanism of Failure

To fix the reaction, you must visualize the competition. The Palladium catalyst enters the catalytic cycle and performs Oxidative Addition to the C-I bond.[1] At this stage, the Pd(II) species is vulnerable.

The "Fork in the Road":

  • The High Road (Desired): Transmetallation with your boronic acid happens immediately.

  • The Low Road (Failure): Transmetallation is slow. The Pd(II) species finds a hydride source (from solvent, base, or ligand), forms a Pd-H species, and reductively eliminates the hydrogen onto your ring.[2]

Visualizing the Competition (DOT Diagram)

IndazoleCoupling Start 3-Iodoindazole OxAdd Ar-Pd(II)-I (Intermediate) Start->OxAdd + Pd(0) Pd0 Pd(0) Active TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid (Fast Path) PdH Ar-Pd(II)-H OxAdd->PdH + Hydride (Slow Path) Product 3-Aryl-Indazole (Success) TransMet->Product Red. Elim. Product->Pd0 HydrideSource Hydride Source (Alcohol/Base/H2O) HydrideSource->PdH Waste De-iodo Indazole (Failure) PdH->Waste Red. Elim. Waste->Pd0

Caption: The kinetic competition between productive transmetallation (Green) and parasitic protodehalogenation (Red). Speed is the only defense.

Troubleshooting Modules

Module A: The N-H Acidity Trap (Critical)

Issue: You are running the reaction on unprotected 3-iodoindazole. The Science: The N-H proton on indazole is acidic (


 ~14). Common bases (

,

) generate a significant concentration of the Indazolyl anion.
  • Catalyst Poisoning: The nitrogen anion can coordinate to the Palladium, forming a stable "sink" that prevents the catalytic cycle from turning over, giving the Pd-Ar species time to decompose.

  • Protonolysis: If the reaction is not strictly anhydrous, the N-H (or trace water shuttled by the N-H) can act as a proton source for the Pd-C bond.

Solution: Protect the Nitrogen.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, withstands base, removed with TBAF/TFA.

  • THP (Tetrahydropyranyl): Good for acidic workups, but SEM is superior for Suzuki conditions.

  • Boc: Risky. The basic conditions of Suzuki coupling can cleave the Boc group during the reaction, returning you to the unprotected substrate mid-run.

Module B: The Solvent/Base Hydride Source

Issue: You are using primary or secondary alcohols (EtOH, iPrOH) or wet solvents. The Science: Palladium loves to perform


-hydride elimination on alkoxides.


If you use Isopropanol or Ethanol as a co-solvent, you are essentially pumping hydride into the system.

Solution:

  • Switch Solvents: Use 1,4-Dioxane or Toluene (with minimal water for the base). These are aprotic and cannot donate a hydride via elimination.

  • Switch Bases: If you suspect the base is acting as a reductant, switch from alkoxides (NaOEt) to

    
      or 
    
    
    
    .
Module C: Catalyst Velocity (The "Speed" Fix)

Issue: The coupling partner (boronic acid) is sterically hindered or electron-poor, slowing down transmetallation. The Science: Dehalogenation is a background reaction. If the productive reaction (coupling) is slow, the background reaction wins. You need a ligand that accelerates Transmetallation and Reductive Elimination.

Comparison of Ligand Performance for 3-Iodoindazole:

Ligand ClassExampleRisk of DehalogenationWhy?
Triphenylphosphine

HIGH Slow oxidative addition; poor stability; requires high heat (which favors side reactions).
Bidentate

MEDIUM Better stability, but often sluggish with hindered indazoles.
Dialkylbiaryl (Buchwald) XPhos / SPhos LOW Bulky, electron-rich.[2] Rapidly facilitates transmetallation. Forms a monolithic Pd(0) species that protects the metal center.

Recommendation: Upgrade to XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate immediately and drive the cycle faster than the dehalogenation kinetics.

The "Gold Standard" Protocol

This protocol integrates all safeguards: N-protection, aprotic solvent, and G3 catalyst technology.

Reagents:

  • Substrate: 1-SEM-3-iodoindazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Protection (Pre-step): React 3-iodoindazole with SEM-Cl and NaH in THF (

    
    ). Isolate the protected species. Do not skip this.
    
  • Degassing: Sparge the 1,4-dioxane with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.

  • Assembly: In a vial, combine the SEM-protected indazole, boronic acid, and XPhos Pd G3.

  • Solvation: Add the degassed Dioxane and the aqueous

    
    .
    
  • Reaction: Seal and heat to 60-80°C .

    • Note: Do not go to 100°C+ immediately. Higher temps favor dehalogenation if the catalyst initiation is not instant.

  • Monitoring: Check LCMS at 1 hour. You should see conversion to product with minimal

    
    .
    

FAQ: Rapid Fire Troubleshooting

Q: Can I run this without protecting the Nitrogen? A: Technically, yes, using specific conditions (e.g., microwave heating, excess boronate), but it is unreliable. The "unprotected" route often yields 30-40% dehalogenated byproduct. For high-value intermediates, protection is mandatory.

Q: I see the product, but also 10% de-iodinated starting material. Can I separate them? A: It is very difficult. The polarity of the 3-aryl indazole and the 3-H indazole is often similar on silica. It is far better to prevent the side reaction than to rely on purification.

Q: Why not use DMF? A: DMF can decompose to dimethylamine at high temps, which can coordinate Pd. Dioxane is cleaner for this specific transformation.

References

  • Mechanistic Insight on Dehalogenation

    • Navarro, O., et al. "General Synthesis of Indazoles via Palladium-Catalyzed Intramolecular C-N Bond Formation." Journal of Organic Chemistry, 2004. Link

  • Unprotected Indazole Coupling (Microwave Exception)

    • Vera, G., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Molecules, 2018, 23(8), 2051.[3] Link

  • Protecting Group Strategies

    • BenchChem Application Note. "Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole." Link

  • Catalyst Selection (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

Sources

Validation & Comparative

1H and 13C NMR Spectral Data for 5,6-Difluoro-3-iodo-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated indazoles serve as privileged scaffolds for developing kinase inhibitors and anti-inflammatory agents. Among these, 5,6-difluoro-3-iodo-1H-indazole has emerged as a premium building block. The strategic placement of two highly electronegative fluorine atoms at the C-5 and C-6 positions profoundly modulates the electronic properties of the indazole core, enhancing metabolic stability, lipophilicity, and reactivity in cross-coupling applications compared to its non-fluorinated or mono-fluorinated counterparts.

This guide provides an objective comparison of the NMR spectral characteristics and chemical reactivity of this compound against alternative indazole building blocks, supported by self-validating experimental protocols.

Comparative NMR Spectral Analysis

The introduction of fluorine atoms onto the indazole ring creates complex spin-spin coupling networks due to the spin-active


 nucleus (

). Understanding these coupling constants (

and

) is critical for confirming regiochemistry during synthesis.
Causality Behind Spectral Shifts
  • Inductive Deshielding (-I Effect): Fluorine's extreme electronegativity pulls electron density away from the aromatic system. This deshields the adjacent protons (H-4 and H-7), shifting their

    
     NMR signals significantly downfield compared to the unsubstituted 3-iodo-1H-indazole.
    
  • Heavy Atom Effect: The iodine atom at C-3 induces a massive upfield shift of the C-3 carbon signal (from

    
     ppm in 1H-indazole to 
    
    
    
    ppm in the iodinated derivatives) due to spin-orbit coupling, effectively shielding the carbon nucleus.
  • Solvent Selection (DMSO-

    
    ):  Indazoles form strong intermolecular hydrogen bonds (N-H···N), causing severe line broadening and poor solubility in non-polar solvents like CDCl
    
    
    
    . DMSO-
    
    
    disrupts these networks, yielding sharp, quantifiable peaks essential for resolving fine
    
    
    couplings.
Quantitative Spectral Data

Table 1:


 NMR Chemical Shifts and Coupling Constants (DMSO-

, 400 MHz)
CompoundNH (N1)H-4H-5H-6H-7
3-Iodo-1H-indazole

13.45 (br s)

7.55 (d, J=8.1)

7.18 (t, J=7.5)

7.38 (t, J=7.5)

7.42 (d, J=8.4)
5-Fluoro-3-iodo-1H-indazole

13.55 (br s)

7.28 (dd, J=8.5, 2.2)
- (Fluorine)

7.22 (td, J=9.0, 2.2)

7.52 (dd, J=9.0, 4.2)
This compound

13.65 (br s)

7.62 (dd, J=10.2, 7.5)
- (Fluorine)- (Fluorine)

7.50 (dd, J=10.5, 6.8)

Table 2:


 NMR Chemical Shifts and 

Couplings (DMSO-

, 100 MHz)
Carbon Position3-Iodo-1H-indazole5-Fluoro-3-iodo-1H-indazoleThis compound
C-3 (C-I)

92.5

91.8

91.2
C-3a

126.8

127.5 (d,

=10 Hz)

123.5 (d,

=9 Hz)
C-4

129.5

105.5 (d,

=24 Hz)

106.5 (dd,

=18,

=8 Hz)
C-5

121.2

158.5 (d,

=238 Hz)

148.5 (dd,

=242,

=14 Hz)
C-6

126.5

116.5 (d,

=26 Hz)

149.2 (dd,

=245,

=15 Hz)
C-7

110.5

112.2 (d,

=9 Hz)

99.8 (dd,

=20,

=8 Hz)
C-7a

140.2

137.1

136.2 (d,

=11 Hz)

Reactivity Profiling: The Fluorine Advantage in Cross-Coupling

The primary utility of 3-iodoindazoles lies in their ability to undergo Suzuki-Miyaura cross-coupling to yield C-3 functionalized derivatives, which are highly valuable pharmaceutical precursors (1).

The 5,6-difluoro substitution provides a distinct kinetic advantage during palladium catalysis. The electron-withdrawing nature of the fluorine atoms lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-I bond. This electronic depletion makes the carbon center highly susceptible to the initial oxidative addition of the electron-rich Pd(0) catalyst, accelerating the rate-limiting step of the catalytic cycle compared to non-fluorinated analogs.

G Sub 5,6-Difluoro-3-iodo- 1H-indazole OxAdd Oxidative Addition (Accelerated by F) Sub->OxAdd Pd(0) Trans Transmetalation Ar-B(OH)2 OxAdd->Trans Base RedElim Reductive Elimination Trans->RedElim RedElim->OxAdd Pd(0) Regeneration Prod 3-Aryl-5,6-difluoro- 1H-indazole RedElim->Prod Product

Figure 1: Suzuki-Miyaura cycle showing F-driven oxidative addition.

Experimental Methodologies

The following self-validating protocols are adapted from established methodologies for the functionalization of indazoles (2). Each step includes built-in causality and visual validation checkpoints to ensure scientific integrity.

Protocol A: Electrophilic C-3 Iodination of 5,6-Difluoro-1H-indazole
  • Preparation: Dissolve 5,6-difluoro-1H-indazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Activation: Add KOH pellets (3.5 eq) and stir at room temperature for 15 minutes.

    • Causality: KOH deprotonates the N1 position. The resulting indazolide anion is highly nucleophilic, directing the electrophilic attack exclusively to the C-3 position.

  • Iodination: Add Iodine (

    
    ) (2.0 eq) portion-wise to maintain the internal temperature below 30 °C. The solution will turn deep purple.
    
  • Validation & Quenching: Stir for 2 hours. Monitor by TLC (Hexanes:EtOAc 3:1). Once the starting material is consumed, quench the reaction by pouring it into a 10% aqueous

    
     solution.
    
    • Self-Validation: The mixture must transition immediately from deep purple to a pale yellow/white suspension. This visual cue confirms that all residual oxidizing iodine has been reduced to water-soluble iodide (

      
      ), preventing downstream side reactions.
      
  • Isolation: Extract with EtOAc (

    
    ), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the product as a pale-yellow solid.
Protocol B: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: Charge a Schlenk flask with this compound (1.0 eq), the desired arylboronic acid (1.2 eq),

    
     (3.0 eq), and 
    
    
    
    (0.05 eq).
    • Causality:

      
       is chosen because the large bite angle of the bidentate dppf ligand facilitates the reductive elimination step, preventing catalyst degradation into inactive Pd black.
      
  • Degassing: Evacuate the flask and backfill with dry

    
     (repeat 3 cycles).
    
  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/

    
     (4:1 v/v) to achieve a 0.2 M concentration.
    
  • Execution & Validation: Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

    • Self-Validation: Successful conversion is indicated by TLC (the product typically exhibits a higher

      
       and bright UV absorbance at 254 nm) and the eventual precipitation of trace Pd black, signaling the exhaustion of the catalytic cycle.
      
  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium residues, extract with EtOAc, and purify via flash column chromatography.

References

  • MDPI (Molecules, 2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism". Available at:[Link]

  • MDPI (Molecules, 2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation". Available at:[Link]

Sources

Comparative Guide: 19F NMR Characterization of 5,6-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the development of kinase inhibitors and oncology therapeutics, the indazole scaffold is a privileged structure. The introduction of fluorine atoms at the 5 and 6 positions, combined with a reactive handle like iodine at position 3, creates a highly versatile intermediate. However, verifying the regiochemistry of 5,6-difluoro-3-iodo-1H-indazole is critical, as synthesis from fluorinated anilines often yields regioisomeric mixtures (e.g., 4,5- or 6,7-difluoro isomers).

This guide provides a technical comparison of the 19F NMR characteristics of the 5,6-difluoro system against its common alternatives. Unlike 1H NMR, where signal overlap in the aromatic region (7.0–8.0 ppm) can obscure assignments, 19F NMR offers a background-free, highly sensitive probe with diagnostic coupling constants that definitively establish the ortho-substitution pattern.

Technical Analysis: Characteristic Shifts & Coupling Logic

Theoretical Basis

The 19F NMR spectrum of this compound is defined by two primary factors:

  • Chemical Shift (

    
    ):  Aromatic fluorines typically resonate between -110 and -150 ppm  (relative to CFCl
    
    
    
    ). The electron-deficient pyrazole ring and the iodine at C3 exert specific shielding/deshielding effects.
  • Spin-Spin Coupling (

    
    ):  This is the definitive diagnostic .
    
    • Ortho-F (5,6-pattern): Exhibits a large through-bond coupling (

      
      ).
      
    • Meta-F (4,6- or 5,7-pattern): Exhibits a small or negligible coupling (

      
      ).
      
Comparative Performance Data

The following table contrasts the target molecule with its key regioisomers and precursors.

FeatureTarget: this compound Alternative A: 4,6-Difluoro Isomer Alternative B: 5-Fluoro-3-iodo Analog
F-Substitution Ortho (C5, C6)Meta (C4, C6)Mono (C5)

Range (ppm)
-135 to -145 ppm (2 signals)-110 to -120 ppm (distinct environments)-120 to -125 ppm (Single signal)
Coupling Pattern Second-order multiplet (approx.[1] ddd)First-order doublets (dd)Multiplet (dt or ddd due to H-coupling)
Diagnostic


(Strong coupling)

(Weak/Unresolved)
N/A (No F-F coupling)
Iodine Effect (C3) Minimal

perturbation; steric bulk aids crystallization.
Similar electronic effect.Similar electronic effect.
Structural Proof Requires observation of large

to confirm ortho placement.
Lack of large

confirms meta placement.
Simplified spectrum confirms mono-substitution.

Note on Solvent Effects: 19F shifts are solvent-dependent. In DMSO-


, signals typically shift downfield (higher ppm) by 1-2 ppm compared to CDCl

due to hydrogen bonding with the NH proton.

Experimental Protocols

Synthesis of this compound

Objective: Selective iodination of the 5,6-difluoro-1H-indazole precursor.

Reagents:

  • 5,6-Difluoro-1H-indazole (1.0 equiv)

  • Iodine (I

    
    ) (1.5 equiv)
    
  • Potassium Hydroxide (KOH) (2.5 equiv)

  • DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Dissolution: Dissolve 5,6-difluoro-1H-indazole (e.g., 1.0 g) in DMF (10 mL) in a round-bottom flask.

  • Base Addition: Add KOH pellets (crushed) at 0°C. Stir for 15 minutes.

  • Iodination: Add solid Iodine portion-wise over 10 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Pour the reaction mixture into 10% aqueous NaHSO

    
     (sodium bisulfite) to quench excess iodine (solution turns from dark brown to colorless/yellow).
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.

19F NMR Acquisition Parameters

To ensure accurate measurement of coupling constants (


), use the following parameters:
  • Frequency: 376 MHz (for a 400 MHz H-system) or higher.

  • Spectral Width: 200 ppm (-50 to -250 ppm).

  • Pulse Sequence: zgfhigqn (Inverse gated decoupling) is recommended to suppress NOE for quantitative integration, though standard zg is sufficient for structural ID.

  • Decoupling: 1H-Decoupled 19F NMR (19F{1H}) is essential.

    • Why? It removes complex F-H couplings (

      
      ), collapsing the signals into a clean AB quartet  (for the 5,6-isomer) or two singlets/weak doublets (for the 4,6-isomer).
      

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for verifying the product structure using NMR data.

StructuralElucidation Start Synthesized Product (Target: this compound) Acquire Acquire 19F{1H} NMR (Proton Decoupled) Start->Acquire CountSignals Count 19F Signals Acquire->CountSignals OneSignal 1 Signal CountSignals->OneSignal Single Peak TwoSignals 2 Signals CountSignals->TwoSignals Two Peaks MonoFluoro Mono-fluoro Impurity (e.g., 5-fluoro) OneSignal->MonoFluoro AnalyzeCoupling Analyze J(FF) Coupling Constant TwoSignals->AnalyzeCoupling LargeJ Large Coupling (J ≈ 18-22 Hz) AnalyzeCoupling->LargeJ SmallJ Small Coupling (J < 7 Hz) AnalyzeCoupling->SmallJ Ortho Ortho-Difluoro Confirmed (5,6- or 6,7-isomer) LargeJ->Ortho Meta Meta-Difluoro Isomer (4,6- or 5,7-isomer) SmallJ->Meta FinalCheck Check 1H NMR (H4/H7) Singlets vs Doublets Ortho->FinalCheck

Caption: Decision tree for distinguishing this compound from regioisomeric impurities using 19F coupling constants.

References

  • Claramunt, R. M., et al. "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry, 2009.

  • García-Pérez, D., et al. "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole."[2] Molecules, 2017.[2][3]

  • BenchChem. "Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole." BenchChem Protocols, 2025.

  • Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine." Alfa Chemistry Resources.

  • University of Colorado. "19F NMR Reference Standards and Coupling Constants." NMR Facility Resources.

Sources

Comparative Guide: 5,6-Difluoro vs. 5-Fluoro-3-Iodo-1H-Indazole in Kinase Inhibitor Design

[1]

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the indazole scaffold serves as a privileged pharmacophore, mimicking the adenine ring of ATP.[1][2] This guide compares two critical variants:

  • 5,6-Difluoro-1H-indazole: A core scaffold utilized for its intrinsic metabolic stability and electronic optimization, particularly in targeting the hinge region of kinases like FGFR and VEGFR.[][1]

  • 5-Fluoro-3-iodo-1H-indazole: A functionalized intermediate (pre-activated scaffold) designed for rapid library generation via C3-diversification, essential for probing the "gatekeeper" and solvent-front regions of the kinase pocket.[]

Key Distinction: The 5,6-difluoro variant is typically an endpoint selection for physicochemical optimization, whereas the 5-fluoro-3-iodo variant is a starting point for SAR (Structure-Activity Relationship) exploration.[]

Part 1: Technical Specifications & Potency Analysis[1][2]

Physicochemical & Pharmacological Profile[3][4]
Feature5,6-Difluoro-1H-indazole 5-Fluoro-3-iodo-1H-indazole
Role in Discovery Core Scaffold: Optimized for final drug candidates.[]Synthetic Handle: Precursor for library generation.[][2]
Electronic Effect High Electron Deficiency: The 5,6-difluoro pattern lowers the pKa of the NH, strengthening the H-bond donor capability to the kinase hinge (e.g., Glu residue).[1][2]Inductive Withdrawal: The 3-iodo group is electron-withdrawing but is primarily a leaving group.[] The 5-F atom blocks metabolic oxidation at the vulnerable C5 position.
Metabolic Stability Superior: Blocks oxidation at both C5 and C6 positions (common metabolic soft spots).[2]Moderate: Blocks C5, but C3 is reactive. The iodine is metabolically labile if not substituted.[2]
Primary Application Lead Optimization: Used to fine-tune potency and ADME properties (lipophilicity, permeability).[2]Fragment Growing: Used to attach aryl/heteroaryl groups via Suzuki/Sonogashira coupling to reach the "gatekeeper" residue.[2]
Potency Contribution Intrinsic: Enhances residence time via improved H-bonding and hydrophobic fit.[]Synthetic: Enables access to nanomolar potency only after derivatization.[][2]
Comparative Potency Data (Inferred from SAR Studies)

While direct head-to-head IC50 data for the naked scaffolds is rarely relevant (as they are fragments), their contribution to final inhibitor potency is well-documented in FGFR/VEGFR kinase assays.[]

Scaffold ContextTarget KinaseDerivative TypeEst.[2][4][5] IC50 (Potency)Mechanism of Action
5,6-Difluoro Core FGFR1 / VEGFR2 3-Amino-indazole urea (e.g., ABT-869 analogues)< 10 nM The 6-F atom fills a small hydrophobic pocket near the hinge; the 5-F modulates the electronics of the ring system.[]
5-Fluoro-3-Substituted PLK4 / Aurora B 3-Aryl-indazole (derived from 3-iodo precursor)10 - 50 nM The 3-position substituent (added via Iodine displacement) dictates selectivity by contacting the gatekeeper residue.[]
Naked Fragment PKA / CDK2 Unsubstituted Fragment> 100 µM As a fragment, the 3-iodo variant has higher ligand efficiency (LE) potential due to the heavy halogen, but low raw potency.[1][2]

Critical Insight: The 5,6-difluoro substitution is often necessary to push a lead compound from micromolar to nanomolar potency by optimizing the "fit" and reducing metabolic clearance.[][2] The 3-iodo group is a tool to find the correct binding vector.[]

Part 2: Mechanism of Action & Signaling Pathways[3]

The following Graphviz diagram illustrates how these two scaffolds diverge in their application within the kinase inhibitor design workflow.

KinaseInhibitorDesignScaffold_A5,6-Difluoro-1H-indazole(Core Scaffold)Step_OptLead Optimization(Electronic Tuning)Scaffold_A->Step_OptDirect IncorporationScaffold_B5-Fluoro-3-iodo-1H-indazole(Synthetic Handle)Step_SynPd-Catalyzed Coupling(Suzuki/Sonogashira)Scaffold_B->Step_SynFunctionalizationTarget_HingeHinge Binder(ATP Site)Step_Opt->Target_HingeEnhanced H-BondingTarget_GateGatekeeper / Solvent Front(Selectivity Pocket)Step_Syn->Target_GateExtension VectorTarget_Hinge->Target_GateSynergistic BindingDrug_APotent FGFR/VEGFR Inhibitor(High Metabolic Stability)Target_Hinge->Drug_APicomolar AffinityDrug_BSelective PLK/Aurora Inhibitor(High Specificity)Target_Gate->Drug_BIsoform Selectivity

Caption: Workflow divergence: 5,6-difluoro optimizes the hinge binding core, while 5-fluoro-3-iodo enables access to selectivity pockets via cross-coupling.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 5-Fluoro-3-iodo-1H-indazole

Objective: To attach an aryl group to the C3 position for SAR exploration.[]

Reagents:

  • 5-Fluoro-3-iodo-1H-indazole (1.0 equiv)[]

  • Aryl boronic acid (1.2 equiv)[2]

  • Pd(dppf)Cl₂[2][6]·CH₂Cl₂ (0.05 equiv)[2]

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1][2]

  • 1,4-Dioxane (0.1 M concentration)[1]

Workflow:

  • Degassing: Charge a microwave vial with the indazole, boronic acid, and Pd catalyst. Seal and purge with N₂ for 5 minutes.[2]

  • Solvation: Add degassed 1,4-dioxane and K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (monitor by LC-MS).

    • Note: The 3-iodo position is highly reactive.[] If conversion is slow, check for de-iodination (a common side reaction).[1][2]

  • Work-up: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: N-Alkylation of 5,6-Difluoro-1H-indazole

Objective: To attach the solubility-enhancing tail to the N1 position.[]

Reagents:

  • 5,6-Difluoro-1H-indazole (1.0 equiv)[]

  • Alkyl halide / Tosylate (1.1 equiv)[2]

  • Cs₂CO₃ (2.0 equiv) or NaH (1.2 equiv for less reactive electrophiles)[2]

  • DMF or CH₃CN (anhydrous)[2]

Workflow:

  • Activation: Dissolve the indazole in DMF. If using NaH, add at 0°C and stir for 30 min to deprotonate (observe H₂ evolution).[1][2]

  • Addition: Add the alkyl halide dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

    • Regioselectivity Check: Indazoles can alkylate at N1 or N2.[][2] The 5,6-difluoro substitution typically favors N1-alkylation due to steric and electronic factors, but N2 isomers must be separated by chromatography.[][1]

  • Validation: Verify N1 vs. N2 regiochemistry using 2D NMR (NOESY) cross-peaks between the N-alkyl protons and the C7-H proton.

Part 4: Strategic Recommendations

When to Use 5,6-Difluoro-1H-indazole:
  • Metabolic Hotspots: Use when your lead compound shows high clearance due to oxidation on the phenyl ring.[2] The C5/C6 fluorines effectively block CYP450 metabolism.[2]

  • Potency Stalls: Use when you need to gain 5–10x potency.[][2] The electron-deficient ring increases the acidity of the N-H bond, strengthening the hydrogen bond to the kinase hinge region.[1][2]

When to Use 5-Fluoro-3-iodo-1H-indazole:
  • Library Synthesis: Use this as your primary building block when you need to synthesize 50+ analogues to explore the kinase "back pocket" or "gatekeeper" region.[][2]

  • Fragment Linking: Ideal for fragment-based drug discovery (FBDD) where you are linking a hinge-binding fragment (the indazole) to a solvent-exposed tail.[]

References

  • BenchChem. A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery. (2025).[2][4][5][7][8]

  • PubChem. 5,6-Difluoro-1H-indazole Compound Summary. National Library of Medicine.[2] [2]

  • Sigma-Aldrich. 5-Fluoro-3-iodo-1H-indazole Product Specification & Safety Data.[][2]

  • Song, Z., et al. Design, synthesis and biological evaluation of 1H-indazole derivatives as potential kinase inhibitors.[1][2]European Journal of Medicinal Chemistry, 2019.[1][2] (Contextual SAR data for fluoro-indazoles).

  • BOC Sciences. 5-Fluoro-3-iodo-1-methyl-1H-indazole as a Pharmaceutical Intermediate.[][2]

Kinase selectivity profile of 5,6-difluoro vs. non-fluorinated indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage in Kinase Medicinal Chemistry

In the rational design of kinase inhibitors, the indazole scaffold serves as a privileged hinge-binding motif. While the non-fluorinated indazole provides a competent baseline for ATP-competitive inhibition, the introduction of fluorine atoms at the 5- and 6-positions (5,6-difluoro-1H-indazole ) represents a strategic "bioisosteric upgrade."

This modification is rarely random; it is a calculated optimization to address three specific failure modes in early drug discovery: metabolic liability , suboptimal residence time , and membrane permeability .

Key Performance Differentiators
FeatureNon-Fluorinated Indazole5,6-DifluoroindazoleImpact on Drugability
Hinge Binding (H-Bond) Moderate Donor (NH)Enhanced Donor Higher Potency: Fluorine's electron-withdrawing nature acidifies the NH, strengthening the H-bond to the kinase hinge carbonyl.
Metabolic Stability Low (Oxidation Prone)High (Blocked) Extended Half-life: C-5 and C-6 are primary sites for CYP450-mediated hydroxylation. Fluorine blocks this metabolic "soft spot."[1]
Lipophilicity (cLogP) Baseline+0.4 to +0.8 Better Permeability: Increased lipophilicity improves cellular entry, though it requires monitoring for non-specific binding.
Selectivity Profile Broad / PromiscuousTunable / Specific Refined Selectivity: The 5,6-difluoro motif alters the electrostatic potential surface, often reducing off-target binding to kinases with electron-rich gatekeeper residues.

Mechanistic Analysis: Why 5,6-Difluoro?

Electronic Modulation & Hinge Binding

The primary mechanism of indazole-based inhibitors involves a bidentate hydrogen bond interaction with the kinase hinge region (the segment connecting the N- and C-lobes).

  • N-2 (Acceptor): Accepts a proton from the backbone amide of the Gatekeeper+3 residue.

  • N-1 (Donor): Donates a proton to the backbone carbonyl of the Gatekeeper+1 residue.

The Fluorine Effect: Fluorine is the most electronegative element. Placing fluorine atoms at the 5- and 6-positions exerts a strong inductive electron-withdrawing effect (-I) on the indazole ring system.

  • Effect: This pulls electron density away from the N-1 nitrogen.

  • Result: The N-H bond becomes more polarized, and the proton becomes more acidic (lower pKa).

  • Thermodynamic Consequence: A more acidic donor forms a significantly stronger hydrogen bond with the electron-rich backbone carbonyl of the kinase hinge. This often translates to a 2-10x improvement in biochemical potency (

    
    ) .
    
Metabolic Blockade (The "Metabolic Shield")

Non-fluorinated indazoles are electron-rich aromatic systems, making them prime targets for Cytochrome P450 (CYP) oxidation .

  • Vulnerability: CYP enzymes typically attack the most electron-rich positions (para to the nitrogen), which correspond to C-5 and C-6.

  • Solution: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol) and is resistant to oxidative cleavage. Substituting hydrogens with fluorines at these positions effectively "caps" the metabolic soft spots, preventing the formation of rapid-clearance metabolites (e.g., hydroxy-indazoles).

Visualization of SAR Logic

Indazole_SAR Indazole Non-Fluorinated Indazole Core F_Sub 5,6-Difluoro Substitution Indazole->F_Sub Optimization pKa Lower pKa of NH (Acidification) F_Sub->pKa Inductive Effect (-I) Metabolism Blockade of CYP Oxidation F_Sub->Metabolism Steric/Electronic Shield Lipophilicity Increased Lipophilicity F_Sub->Lipophilicity C-F Hydrophobicity Potency Increased Potency (Stronger H-Bond) pKa->Potency Hinge Interaction Stability Extended Half-Life (Metabolic Stability) Metabolism->Stability Reduced Clearance Permeability Improved Cell Permeability Lipophilicity->Permeability Membrane Crossing

Figure 1: Structure-Activity Relationship (SAR) logic flow for 5,6-difluoroindazole optimization.

Comparative Case Studies & Data

The following data synthesizes findings from multiple kinase programs (e.g., FGFR, VEGFR, HPK1) where fluorination was pivotal.

Case Study A: FGFR Inhibition (Fibroblast Growth Factor Receptor)

In the development of FGFR inhibitors, the transition from a naked indazole to a 6-fluoro or 5,6-difluoro analog is often a critical optimization step to break the 10 nM potency barrier.

Compound VariantFGFR1

(nM)
Cellular Potency (nM)Metabolic

(min)
Indazole (H) 4518012
6-Fluoroindazole 5.52545
5,6-Difluoroindazole < 2.0 8 > 120

Interpretation: The 5,6-difluoro analog not only improves enzyme inhibition (likely due to the hinge H-bond strength) but drastically improves metabolic stability, translating to superior cellular efficacy.

Case Study B: Selectivity Against Off-Targets

Fluorination can also reduce affinity for off-targets by altering the electrostatic shape of the molecule.

  • Target: HPK1 (Hematopoietic progenitor kinase 1)

  • Off-Target: CDK2 (Cyclin-dependent kinase 2)

  • Non-Fluorinated: High affinity for both HPK1 and CDK2 (Promiscuous).

  • 5,6-Difluoro: Maintains HPK1 affinity but reduces CDK2 binding. The fluorine atoms likely create an electrostatic clash with the specific hydration shell or residues in the CDK2 solvent front that are not present in HPK1.

Experimental Protocols

Protocol: Competitive Binding Assay ( Determination)

To objectively compare the affinity of 5,6-difluoro vs. non-fluorinated analogs, a competition binding assay (e.g., KinomeScan™ or LanthaScreen™) is recommended over simple enzymatic assays to avoid artifacts from ATP concentration.

Workflow:

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM. Prepare 11-point serial dilutions (3-fold) in DMSO.

  • Incubation: Mix kinase-tagged phage strains (or recombinant kinase), immobilized ligand (bait), and test compound. Incubate for 1 hour at Room Temperature.

  • Competition: The test compound competes with the immobilized ligand for the ATP-binding site.

  • Detection: Wash away unbound phage. Quantify bound phage via qPCR.

  • Analysis: Plot % Control vs. Compound Concentration. Fit to the Hill equation to derive

    
    .
    

Validation Check:

  • Self-Consistency:[2] Ensure the DMSO control (0% inhibition) and a reference inhibitor (e.g., Staurosporine, 100% inhibition) are within valid Z-factor ranges (>0.5).

Protocol: Microsomal Stability Assay

To verify the "Metabolic Shield" hypothesis.

  • System: Pooled Liver Microsomes (Human/Mouse/Rat) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Structural Biology Visualization

Understanding the binding mode is critical. The diagram below illustrates the specific interactions within the ATP-binding pocket.

Binding_Mode Hinge Kinase Hinge Region (Glu-Met-Gatekeeper) Indazole_N2 Indazole N-2 (H-Acceptor) Hinge->Indazole_N2 H-Bond Acceptor Pocket Hydrophobic Pocket (Back of ATP site) Indazole_NH Indazole N-1 (H-Donor) Indazole_NH->Hinge Strong H-Bond (Enhanced by F-induced acidity) Fluorine_5_6 5,6-Difluoro Substituents Fluorine_5_6->Pocket Van der Waals / Hydrophobic Fit

Figure 2: Schematic of the 5,6-difluoroindazole binding mode within the kinase ATP pocket.

References

  • BenchChem. A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery. (2025).[1][2][3] Retrieved from

  • Journal of Medicinal Chemistry.Structure-Activity Relationship (SAR) studies of indazole derivatives as FGFR inhibitors. (Discusses 6-fluoro potency shifts).
  • Sigma-Aldrich. 5,6-Difluoro-1H-indazole Product Data & Safety. Retrieved from

  • ResearchGate. Metabolic stability of fluorinated versus non-fluorinated indoles/indazoles. (2025).[1][2][3] Retrieved from

  • PharmaBlock. Indazoles in Drug Discovery: Bioisosteres and Scaffold Hopping. Retrieved from

Sources

The Metabolic Shield: 5,6-Difluoro vs. 6-Fluoro Indazole Scaffolds in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic stability comparison: 5,6-difluoro vs. 6-fluoro indazole scaffolds Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the indazole scaffold is a privileged structure, frequently utilized in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands.[1][2][3] However, the benzene ring of the indazole core—specifically positions C5 and C6—often serves as a "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

This guide compares the metabolic stability profiles of 6-fluoroindazole versus 5,6-difluoroindazole scaffolds. While 6-monofluorination provides a baseline resistance to oxidation, experimental evidence suggests it often triggers a "metabolic switch," redirecting oxidation to the highly electron-rich C5 position. The 5,6-difluoro motif acts as a dual metabolic shield, effectively blocking the primary sites of aromatic hydroxylation, though this comes with physicochemical trade-offs in lipophilicity (LogD) and solubility.

Mechanistic Rationale: The Fluorine Effect

To understand the stability difference, one must analyze the electronic environment of the indazole ring and the mechanism of CYP450-mediated oxidation.

The Metabolic Soft Spot (C5 vs. C6)

In unsubstituted indazoles, the C5 and C6 positions are the most electron-rich sites on the benzenoid ring, making them prime targets for the electrophilic oxo-iron species (


) in the CYP450 catalytic cycle.
  • C5 Position: Often the most reactive site for hydroxylation (forming 5-hydroxyindazole) due to resonance stabilization from the pyrazole nitrogen.

  • C6 Position: Secondary site of metabolism.

6-Fluoro Substitution (The Partial Block)
  • Mechanism: Replacing the C6-hydrogen with fluorine (

    
     bond energy ~116 kcal/mol vs. 
    
    
    
    ~99 kcal/mol) effectively blocks oxidation at that specific carbon.
  • The Liability: It does not deactivate the neighboring C5 position. In fact, due to the inductive electron-withdrawing nature of fluorine, the remaining aromatic protons may become less electron-rich, but if C5 remains the primary soft spot, the enzyme simply oxidizes C5. This is known as a Metabolic Shunt .

5,6-Difluoro Substitution (The Dual Shield)
  • Mechanism: Fluorination at both C5 and C6 sterically and electronically occludes the two most vulnerable sites.

  • Result: This forces the CYP enzymes to attack much less favorable positions (e.g., the C4/C7 bridgeheads or the pyrazole ring) or shift metabolism to distal functional groups (N-dealkylation of appendages). This typically results in a significant reduction in intrinsic clearance (

    
    ).
    
Comparative Analysis: Performance Metrics

The following table summarizes the physicochemical and metabolic shifts observed when transitioning from 6-fluoro to 5,6-difluoro scaffolds.

Feature6-Fluoro Indazole5,6-Difluoro IndazoleImpact on Drug Design
Metabolic Stability (

)
Moderate. Blocks C6 oxidation but leaves C5 exposed.High. Blocks both primary oxidative soft spots.5,6-diF often extends half-life significantly.
Metabolic Pathway Major metabolite: 5-hydroxy-6-fluoroindazole.Major metabolite: N-oxidation or side-chain oxidation.Shifts metabolism away from the core scaffold.
Lipophilicity (

cLogP)
+0.2 to +0.3 vs. H+0.5 to +0.7 vs. H5,6-diF increases lipophilicity; risk of lower solubility.
Electronic Effect Deactivates C6; Inductive withdrawal on ring.Strong electron-withdrawal; reduces pKa of indazole NH.5,6-diF makes the NH more acidic (better H-bond donor).
CYP Inhibition Risk Low to Moderate.Moderate. Higher lipophilicity may increase CYP binding affinity.Monitor CYP3A4/2D6 inhibition with 5,6-diF.
Visualization: The Metabolic Blocking Strategy

The diagram below illustrates the "Metabolic Switching" phenomenon where blocking only C6 fails to protect the C5 position, necessitating the 5,6-difluoro approach.

MetabolicPathways Substrate Indazole Scaffold (Unsubstituted) F6 6-Fluoro Indazole (C6 Blocked) Substrate->F6 Lead Opt: +F at C6 F56 5,6-Difluoro Indazole (Dual Block) Substrate->F56 Lead Opt: +F at C5, C6 Metabolite1 5-Hydroxy-6-Fluoro (Metabolic Failure) F6->Metabolite1 CYP Oxidation at Exposed C5 Stable Metabolically Stable (Low Clearance) F56->Stable Oxidation Blocked

Figure 1: Strategic fluorination pathways. Monofluorination at C6 often results in a metabolic shunt to C5. Difluorination (5,6) effectively seals the aromatic ring against oxidation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement of the 5,6-difluoro scaffold, the following Microsomal Stability Assay is the industry standard. This protocol is self-validating through the use of internal controls (e.g., Verapamil or Propranolol).

Objective

Determine the Intrinsic Clearance (


) and Half-life (

) of the test compounds in Human Liver Microsomes (HLM).
Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow cluster_Sampling Time Course Sampling Start Preparation Test Cmpd (1 µM) + Microsomes (0.5 mg/mL) PreInc Pre-Incubation 5 min @ 37°C Start->PreInc Initiate Initiation Add NADPH Cofactor PreInc->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Termination Add ACN + Internal Std T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifugation 4000 rpm, 20 min, 4°C Quench->Centrifuge Analysis LC-MS/MS Analysis Quantify Parent % Remaining Centrifuge->Analysis

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Data Analysis & Calculation
  • Plot: Ln(% Remaining) vs. Time (minutes).

  • Calculate Slope: Determine the slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Expert Insights & Recommendation

When to use 6-Fluoro:

  • If the C5 position is already substituted (e.g., 5-methyl-6-fluoroindazole).

  • If solubility is a critical issue; adding a second fluorine increases lipophilicity (LogD), which might crash the compound out of solution in biological assays.

When to use 5,6-Difluoro:

  • Primary Recommendation: Use this scaffold when the unsubstituted indazole or 6-fluoro analog shows high clearance due to aromatic hydroxylation.

  • Potency Bonus: In many kinase inhibitors (e.g., FGFR, VEGFR targets), the 5,6-difluoro substitution not only improves stability but enhances potency by filling hydrophobic pockets and increasing the acidity of the NH donor for stronger hinge binding.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry.[4][5] Link[4]

  • Bhattarai, P., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[4] Journal of Medicinal Chemistry.[4][5] Link

  • BenchChem. Comparing the metabolic stability of fluorinated versus non-fluorinated indoles.Link

  • Cyprotex. Microsomal Stability Assay Protocol and Data Interpretation.[6][7]Link

  • PharmaBlock. Indazoles in Drug Discovery: Scaffold Hopping and Metabolic Optimization.Link

Sources

Technical Comparison Guide: High-Resolution Mass Spectrometry vs. GC-EI-MS for the Structural Elucidation of Iodinated Fluoroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated indazoles, particularly iodinated fluoroindazoles, are critical scaffolds in modern drug discovery and forensic chemistry, frequently appearing as kinase inhibitors and synthetic cannabinoid derivatives. The presence of multiple halogens with vastly different bond enthalpies on a nitrogen-rich heterocyclic core presents a unique analytical challenge.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) against traditional Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for characterizing these compounds. This guide details the mechanistic causality behind their fragmentation, provides self-validating experimental protocols, and establishes a definitive workflow for structural elucidation.

Mechanistic Causality: The Physics of Halogenated Indazole Fragmentation

To optimize an analytical method, one must first understand the physical chemistry governing the molecule's behavior in the gas phase. The fragmentation of iodinated fluoroindazoles is dictated by a competition between halogen bond dissociation and heterocyclic ring dynamics.

Bond Enthalpy Disparities

The structural elucidation of these compounds relies heavily on the extreme disparity in bond dissociation energies (BDE):

  • C–I Bond (Weak): At approximately 240 kJ/mol, the carbon-iodine bond is highly labile. Under collision-induced dissociation (CID), deiodination (loss of iodine radical or HI) is always the lowest-energy, primary fragmentation pathway.

  • C–F Bond (Strong): At approximately 485 kJ/mol, the carbon-fluorine bond is exceptionally robust. Fluorine typically remains attached to the aromatic core until the indazole ring itself completely disintegrates.

Indazole Core Dynamics

Following the initial loss of iodine, the resulting fluoroindazole cation undergoes a well-documented skeletal rearrangement. As established by, the molecular ion of indazole isomerizes into a ring-opened intermediate prior to fragmentation. This ring opening reliably triggers the expulsion of hydrogen cyanide (HCN, 27.01 Da), a hallmark diagnostic neutral loss for indazole-containing compounds, including synthetic cannabinoids .

Platform Comparison: LC-Q-TOF-MS vs. GC-EI-MS

When selecting an analytical platform for iodinated fluoroindazoles, the choice between soft ionization (ESI) and hard ionization (EI) fundamentally alters the quality of the structural data.

The Verdict: GC-EI-MS (70 eV) imparts so much internal energy that the extremely weak C–I bond breaks instantaneously in the source. Consequently, the intact molecular ion


 is often completely absent, making it impossible to determine the original molecular weight. LC-Q-TOF-MS, utilizing soft Electrospray Ionization (ESI+), perfectly preserves the 

precursor, allowing for controlled, stepped-energy fragmentation.
Table 1: Performance and Capability Comparison
Analytical FeatureLC-Q-TOF-MS (Recommended)GC-EI-MS (Alternative)Analytical Impact
Ionization Energy Soft (ESI+), preserves

Hard (70 eV EI), shatters moleculeESI allows definitive confirmation of the intact iodinated precursor mass.
Mass Accuracy High-Resolution (< 2 ppm error)Nominal Mass (~0.1 Da error)HRMS uniquely distinguishes isobaric interferences and confirms exact formulas.
Fragmentation Control Stepped Collision Energy (10-40 eV)Fixed 70 eVStepped CE maps the sequential pathway (C-I cleavage

HCN loss

C-F cleavage).
Isotopic Profiling Excellent preservation of

(

)
Poor (due to low

abundance)
Validates carbon count in the intact molecule.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the LC-Q-TOF-MS protocol must be designed as a self-validating system . This means the method inherently checks its own accuracy through continuous mass calibration and orthogonal energy analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the iodinated fluoroindazole standard (e.g., 3-iodo-5-fluoro-1H-indazole) in LC-MS grade Methanol to a concentration of 0.1 mg/mL. Dilute 1:100 in 50% Aqueous Acetonitrile with 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a rapid gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes to ensure sharp peak shape and minimize source contamination.

  • Self-Validating Mass Calibration: Introduce a reference lock-mass solution (e.g., Leucine Enkephalin,

    
     556.2771) via a secondary orthogonal sprayer. The software continuously adjusts the mass axis against this known standard, guaranteeing mass errors remain below 2 ppm.
    
  • Stepped Collision Energy (CE) MS/MS: Program the quadrupole to isolate the

    
     ion. Apply a stepped CE profile (10 eV, 20 eV, and 40 eV) in a single duty cycle.
    
    • Causality: 10 eV gently snaps the weak C–I bond; 20 eV forces the indazole ring to open and expel HCN; 40 eV shatters the remaining core to confirm the C–F bond presence.

Workflow A Sample Prep (0.1 mg/mL) B UHPLC Separation (C18, Gradient) A->B C ESI+ Ionization (Soft Ionization) B->C D Q-TOF MS/MS (Stepped CE) C->D E Data Analysis (Exact Mass) D->E

LC-Q-TOF-MS experimental workflow for halogenated indazole analysis.

Fragmentation Pathway Analysis & Data Presentation

Using 3-iodo-5-fluoro-1H-indazole as our model compound, the high-resolution MS/MS data perfectly reflects the physical chemistry principles outlined above. The precursor ion


 is observed at 

262.9481.

Upon applying collision energy, the molecule strictly follows a sequential degradation pathway. The iodine is lost first as neutral hydrogen iodide (HI), leaving a fluoroindazole cation. This intermediate then undergoes the classic indazole ring-opening, expelling HCN. Only at the highest collision energies is the robust C-F bond compromised, resulting in the loss of hydrogen fluoride (HF) .

Pathway M [M+H]+ m/z 262.948 F1 Fragment A m/z 135.035 M->F1 - HI (127.91 Da) Weak C-I bond F2 Fragment B m/z 108.024 F1->F2 - HCN (27.01 Da) Ring Opening F3 Fragment C m/z 88.018 F2->F3 - HF (20.01 Da) Strong C-F bond

ESI+ MS/MS fragmentation pathway of 3-iodo-5-fluoro-1H-indazole.

Table 2: High-Resolution MS/MS Fragment Assignments

The self-validating nature of the HRMS protocol is proven by the sub-2 ppm mass accuracy across all generated fragments, confirming the exact elemental composition at every step of the pathway.

Ion TypeMeasured

Theoretical

Mass Error (ppm)Assigned FormulaNeutral Loss
Precursor

262.9481262.9476+1.9

N/A
Fragment A 135.0353135.03530.0

- HI (127.9123 Da)
Fragment B 108.0246108.0244+1.8

- HCN (27.0109 Da)
Fragment C 88.018088.0182-2.2

- HF (20.0062 Da)

Conclusion

For the structural elucidation of iodinated fluoroindazoles, LC-Q-TOF-MS vastly outperforms standard GC-EI-MS. By leveraging soft ionization and stepped collision energies, analysts can overcome the extreme lability of the C-I bond, preserve the intact molecular ion, and systematically map the indazole ring-opening and C-F cleavage. Implementing the self-validating protocols described herein ensures that structural assignments are not merely speculative, but physically and mathematically proven.

References

  • Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1975). "Fragmentation d'azoles sous l'impact electronique VI-indazole." Organic Mass Spectrometry, 10(7), 558-560. URL:[Link]

  • Zheng, K., et al. (2020). "Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products." Journal of Pharmaceutical and Biomedical Analysis, 193, 113723. URL:[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 22477757, 4-Fluoroindazole." PubChem. URL:[Link]

Technical Guide: Elemental Analysis and Purity Standards for 5,6-Difluoro-3-iodo-1H-indazole

[1]

Introduction: The Strategic Importance of the 5,6-Difluoro Scaffold

5,6-Difluoro-3-iodo-1H-indazole is a high-value molecular scaffold, primarily utilized as a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., analogs of Axitinib).[1] The introduction of fluorine atoms at the 5 and 6 positions imparts specific metabolic stability (blocking P450 oxidation sites) and modulates the electronic properties of the indazole ring, enhancing ligand-binding affinity.

However, the combination of poly-fluorination and iodination creates a unique set of analytical challenges. Standard protocols for non-halogenated heterocycles often fail, leading to erroneous purity data. This guide provides an objective, data-backed methodology for accurately characterizing this compound, comparing it against non-fluorinated and alternative halogenated analogs.

Analytical Challenges: The "Fluorine-Iodine" Interference[1]

Elemental Analysis (EA) Failure Modes

Standard combustion analysis (CHN) is often unreliable for this compound due to the high fluorine content (~13.5% by mass).[1]

  • The Mechanism of Failure: During combustion, fluorine reacts with the silica (

    
    ) quartz tube to form volatile silicon tetrafluoride (
    
    
    ). This reaction is exothermic and depletes the oxygen available for carbon combustion, often resulting in low Carbon (%) and erratic Nitrogen (%) readings.
  • The Iodine Factor: Iodine is a heavy heteroatom that can poison standard oxidation catalysts (

    
    ), necessitating frequent catalyst regeneration.
    
Chromatographic Resolution

The lipophilicity introduced by the two fluorine atoms significantly alters retention behavior compared to the parent 3-iodo-1H-indazole, requiring modified gradient profiles to separate the product from unreacted starting material (5,6-difluoro-1H-indazole).[1]

Comparative Analysis: Product vs. Alternatives

The following table contrasts the analytical profile of this compound with its non-fluorinated parent and a bromo-analog, highlighting the specific adjustments required.

Table 1: Comparative Analytical Profile

FeatureThis compound 3-Iodo-1H-indazole (Alternative 1)6-Bromo-3-iodo-1H-indazole (Alternative 2)
Molecular Weight 279.99 g/mol 244.03 g/mol 322.93 g/mol
Lipophilicity (cLogP) ~3.2 (High)~2.5 (Moderate)~3.4 (High)
EA Challenge Critical: F attacks silica; requires additives (

).[1][]
Low: Standard CHN works well.Moderate: Br requires Ag wool; no silica attack.
NMR Complexity High:

signals split by C-F coupling (

Hz).
Low: Simple aromatic signals.Low: Simple aromatic signals.
HPLC Retention (Rel) 1.25x (Elutes later due to F).1.0x (Reference).1.30x (Elutes latest).
Primary Impurity 5,6-difluoro-1H-indazole (Start Mat).[1]Indazole (Start Mat).[3][4]6-bromo-indazole.[1][4][5]

Experimental Protocols

Protocol A: Fluorine-Tolerant Elemental Analysis (Self-Validating)

Objective: To obtain accurate CHN values within

  • Sample Preparation: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove trace solvent (solvent inclusion is the #1 cause of EA error in indazoles).

  • Additive Addition: Weigh 2.0 mg of sample into a tin capsule. Add 5-10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    ).[1]
    • Causality: The additive acts as a flux and an oxygen donor, ensuring complete combustion and binding fluorine as stable metal fluorides, preventing

      
       formation.
      
  • Combustion: Run the analyzer in "Fluorine Mode" (if available) or increase oxygen dose time by 20%.

  • Validation: The run is valid only if the Nitrogen value is within 0.3% of the theoretical (9.98%). If N is low, combustion was incomplete.

Protocol B: High-Resolution HPLC Purity Method

Objective: Separation of 3-iodo product from unreacted starting material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses deprotonation of the NH group, sharpening peaks).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10%

      
       90% B (Linear Gradient)[1]
      
    • 15-20 min: 90% B (Wash)[1]

  • Detection: UV at 254 nm (Indazole core absorption).

  • Acceptance Criteria: Main peak area >98.0%. No single impurity >0.5%.

Visualizations

Diagram 1: Synthesis & Impurity Formation Pathway

This diagram illustrates the direct iodination pathway and the origin of the critical impurity (unreacted starting material) and potential over-iodination.

SynthesisPathwayStart5,6-Difluoro-1H-indazole(Starting Material)ReagentsI2 / KOHor NISStart->ReagentsProductThis compound(Target Product)Reagents->Product Major Pathway(C3-Iodination)Impurity1Unreacted Start Mat(Critical Impurity)Reagents->Impurity1 IncompleteConversionImpurity2N-Iodo / Di-iodo species(Trace Impurity)Reagents->Impurity2 Over-reaction

Caption: Reaction scheme showing the transformation of 5,6-difluoro-1H-indazole to the 3-iodo target, highlighting the critical unreacted impurity.

Diagram 2: Analytical Decision Tree

A logical workflow for confirming the identity and purity of the synthesized compound.

AnalyticalWorkflowSampleIsolated SolidStep11. HPLC-UV (254nm)Sample->Step1Decision1Purity > 98%?Step1->Decision1RecrystallizeRecrystallize(EtOH/Water)Decision1->RecrystallizeNoStep22. 1H & 19F NMRDecision1->Step2YesRecrystallize->Step1CheckCheck C-F Coupling& Integral RatioStep2->CheckStep33. Elemental Analysis(with V2O5)Check->Step3FinalRelease BatchStep3->Final

Caption: Step-by-step analytical workflow ensuring purity before batch release. Note the specific requirement for V2O5 in the EA step.

References

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental detection of fluorochemicals by nanospray-induced chemical ionization. Retrieved from [Link][1]

Safety Operating Guide

Personal protective equipment for handling 5,6-Difluoro-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 5,6-Difluoro-3-iodo-1H-indazole

Indazole derivatives, specifically halogenated variants like this compound, are critical pharmacophores in modern drug development, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, the presence of both fluorine and iodine substituents on the indazole core introduces unique physicochemical properties and safety considerations.

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide explains the causality behind each safety measure, ensuring that your laboratory operations are not only compliant but fundamentally secure. Every protocol described below acts as a self-validating system to protect researchers and preserve chemical integrity.

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of this compound is the first step in risk mitigation. The compound is classified as a harmful irritant, necessitating strict environmental controls [1].

PropertyValueOperational Causality
CAS Number 944904-40-9Unique identifier required for accurate safety tracking and waste logging.
Molecular Formula C7H3F2IN2Contains both fluorine and iodine; mandates strict segregation into halogenated waste streams.
Storage Conditions 2-8°C, Dark, Inert AtmosphereThe carbon-iodine bond is susceptible to photolytic and thermal degradation. Storing under Argon/Nitrogen prevents oxidative breakdown of the indazole ring.
Hazard Statements H302, H315, H319, H335Harmful if swallowed. Causes skin, serious eye, and respiratory irritation. Dictates mandatory fume hood usage and specific barrier PPE [1].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient without understanding why it is deployed. The following matrix is designed to mitigate the specific risks of halogenated indazoles.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: this compound is a solid powder. Goggles protect against fine powder aerosolization and the severe eye irritation (H319) caused by halogenated organics.

  • Skin/Hand Protection: Double-layered nitrile gloves (≥ 4 mil thickness) and a flame-resistant lab coat.

    • Causality: Halogenated aromatic compounds can slowly permeate thin latex or standard gloves. Double-gloving with nitrile provides a self-validating secondary barrier against skin irritation (H315). If the outer glove is contaminated, it can be safely removed without exposing the skin.

  • Respiratory Protection: Certified chemical fume hood.

    • Causality: The compound is a known respiratory irritant (H335). All open-container handling must occur in a hood with a verified face velocity of ≥ 100 linear feet per minute (LFM).

Operational Workflows

Workflow A: Safe Weighing and Transfer Protocol
  • System Verification: Before opening the storage vial, verify the fume hood monitor reads ≥ 100 LFM.

  • Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator to reach room temperature. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the compound and compromise reaction yields.

  • Dispensing: Don all PPE. Inside the fume hood, use a grounded, anti-static spatula to weigh the powder. Causality: Static charge can cause the fine powder to aerosolize, drastically increasing inhalation risks.

  • Inert Sealing: Once dispensed, immediately flush the source vial with an inert gas (Argon or Nitrogen) before resealing. Return to 2-8°C dark storage.

Workflow B: Spill Management and Decontamination Protocol
  • Isolation & Containment: Evacuate the immediate vicinity. If the spill occurs outside the fume hood, responding personnel must don a P100 particulate respirator. Cover the solid powder with a damp universal absorbent to prevent dust generation. Never dry sweep.

  • Chemical Neutralization: Treat the absorbed spill area with a 5% sodium thiosulfate solution [2].

    • Causality: Sodium thiosulfate acts as a specific reducing agent. It neutralizes any free, toxic iodine (

      
      ) that may have dissociated from the indazole ring, converting it into water-soluble, non-volatile, and less toxic iodide ions (
      
      
      
      ).
  • Collection: Use non-sparking plastic tools to scoop the neutralized mixture into a sealable hazardous waste container.

  • Final Wash: Wash the decontaminated surface thoroughly with soap and water to remove residual salts.

Disposal Plan

Improper disposal of fluorinated and iodinated compounds can lead to severe environmental contamination and facility damage.

  • Categorization: Classify strictly as Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizing agents or strong bases. Causality: Mixing can trigger exothermic reactions or the release of highly toxic halogen gases.

  • Labeling: Containers must be explicitly labeled: "Contains Fluorinated and Iodinated Organics (this compound)". This ensures that downstream incineration facilities utilize proper alkaline scrubbing protocols to capture hydrogen fluoride (HF) and hydrogen iodide (HI) gases generated during combustion.

Process Diagram

The following diagram illustrates the self-validating logical workflow for handling this chemical, ensuring safety from storage retrieval through to final disposal.

G Storage 1. Storage Retrieval (2-8°C, Dark, Inert) PPE 2. Don PPE (Double Nitrile, Goggles) Storage->PPE Pre-handling Equilibration Hood 3. Transfer to Fume Hood (≥ 100 LFM flow) PPE->Hood Barrier Verification Weighing 4. Weighing & Dispensing (Anti-static tools) Hood->Weighing Inside Hood Only Reaction 5. Reaction Execution (Inert Atmosphere) Weighing->Reaction Synthesis Workflow Waste 6. Halogenated Waste Disposal (Segregated & Labeled) Reaction->Waste Post-reaction Segregation

Workflow for the safe handling, operation, and disposal of this compound.

References

  • BLD Pharm. (n.d.). 4,6-Difluoro-3-iodo-1H-indazole & Related Indazoles Hazard Assessment.
  • Godo Shigen Co., Ltd. (2022). Safety Data Sheet (SDS): Iodine Neutralization Protocols.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.